OPC-163493
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H8F3N5S |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C14H8F3N5S/c1-7-11(12-10(6-18)20-22-21-12)19-13(23-7)8-2-4-9(5-3-8)14(15,16)17/h2-5H,1H3,(H,20,21,22) |
InChI Key |
HRPOFNGLAQYGDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=NNN=C3C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of OPC-163493: A Liver-Targeted Mitochondrial Uncoupler
A Technical Whitepaper for Drug Development Professionals
Abstract
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed by Otsuka Pharmaceutical Co., Ltd. It represents a significant advancement in the pursuit of safe and effective therapies for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). By selectively uncoupling oxidative phosphorylation in the liver, this compound increases energy expenditure, improves glycemic control, and reduces hepatic steatosis, with a minimized risk of systemic toxicities associated with earlier generations of mitochondrial uncouplers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and scientists in the field of drug development.
Introduction: The Therapeutic Potential of Mitochondrial Uncoupling
Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to the dissipation of the mitochondrial proton gradient as heat.[1] This increase in energy expenditure has long been recognized as a potential therapeutic strategy for metabolic disorders characterized by energy surplus, such as obesity and type 2 diabetes.[1][2] However, the clinical application of early mitochondrial uncouplers, like 2,4-dinitrophenol (DNP), was halted due to a narrow therapeutic window and severe systemic toxicities, including hyperthermia and cataracts.[1]
The development of this compound marks a renewed effort to harness the therapeutic benefits of mitochondrial uncoupling through a targeted approach. By designing a molecule that preferentially accumulates in the liver, the intended site of action, systemic exposure and the associated adverse effects are significantly reduced.[3][4]
Discovery of this compound: From a Serendipitous Find to a Lead Candidate
The journey to this compound began with the serendipitous discovery of a mitochondrial uncoupler, designated as compound 1, during a screening for inhibitors of a gene product associated with calorie restriction and longevity.[3][5] Compound 1, possessing a unique 4-cyano-1,2,3-triazole structure, demonstrated the ability to ameliorate HbA1c levels in Zucker diabetic fatty (ZDF) rats.[3][5] However, high doses of this initial hit compound were not well-tolerated in acute toxicity studies in rats, underscoring the need for chemical optimization.[3][5]
The optimization process focused on modifying the 5-position of the cyanotriazole ring to improve the pharmacokinetic profile, specifically to achieve liver-preferential distribution while minimizing brain exposure.[3][5] This strategy was guided by the hypothesis that central nervous system exposure to mitochondrial uncouplers could lead to adverse effects. A series of derivatives were synthesized and evaluated for their in vitro activity, pharmacokinetic properties, and in vivo efficacy and safety. This systematic approach led to the identification of this compound as a lead candidate with a desirable balance of potent, liver-localized mitochondrial uncoupling activity and an acceptable safety margin.[3][5]
Synthesis of this compound
This compound is synthesized through a multi-step process culminating in a 1,3-dipolar cycloaddition reaction. The general synthetic route for the cyanotriazole derivatives involves the reaction of a corresponding aldehyde with (phenylsulfonyl)acetonitrile, followed by a cycloaddition with an azide.[6][7]
While the specific, detailed manufacturing protocol for this compound is proprietary, the key synthetic steps are based on established organic chemistry principles. The synthesis of the cyanotriazole core is a crucial step, and the final structure of this compound is achieved by introducing the 5-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-4-yl moiety.[6][7]
Representative Experimental Protocol for 1,3-Dipolar Cycloaddition
The following is a representative protocol for the 1,3-dipolar cycloaddition step in the synthesis of similar cyanotriazole compounds, based on literature methods.
Materials:
-
Appropriate aldehyde precursor
-
(Phenylsulfonyl)acetonitrile
-
Sodium azide
-
Solvent (e.g., Dimethylformamide - DMF)
-
Catalyst (if required, though some reactions proceed without)
Procedure:
-
Dissolve the aldehyde precursor and (phenylsulfonyl)acetonitrile in the chosen solvent in a reaction vessel.
-
Add sodium azide to the mixture.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a designated period, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track reaction completion.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified using techniques such as column chromatography to yield the final 1,2,3-triazole product.
Mechanism of Action: Liver-Targeted Mitochondrial Uncoupling
This compound exerts its therapeutic effects by acting as a protonophore, transporting protons across the inner mitochondrial membrane and thereby dissipating the proton motive force that drives ATP synthesis.[8] This uncoupling of oxidative phosphorylation leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient.[8]
The key innovation of this compound lies in its pharmacokinetic profile, which favors distribution to the liver.[8] This liver-targeted action is crucial for its safety profile, as it minimizes the uncoupling effects in other tissues such as the brain, heart, and skeletal muscle, thereby avoiding the severe side effects of non-targeted uncouplers.[7] The increased energy expenditure in the liver is believed to contribute to the observed improvements in glucose metabolism and reduction in hepatic fat accumulation.[8]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Caption: Mechanism of action of this compound in hepatocytes.
Preclinical Data
In Vitro Activity
The in vitro mitochondrial uncoupling activity of this compound has been demonstrated through various assays.
| Assay | Cell Line/System | Key Finding | Reference |
| TCA Cycle Activation | NaCT-expressing CHO cells | EC50 of 0.34 µM for the initial hit compound | [5] |
| Oxygen Consumption Rate (OCR) | HepG2 cells | Significantly increased OCR in the presence of oligomycin | [5] |
| Mitochondrial Membrane Potential (Δψ) | Isolated rat liver mitochondria | Reduced mitochondrial membrane potential | [9] |
| Mitochondrial ROS Production | Isolated rat liver mitochondria | Decreased the production of mitochondrial reactive oxygen species (ROS) | [9] |
Preclinical Efficacy
This compound has demonstrated significant anti-diabetic effects in various animal models.
| Animal Model | Treatment Duration | Dose | Key Efficacy Endpoint | Result | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 2 mg/kg/day | HbA1c Reduction | 0.45 percentage point decrease | [6][10] |
| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 4 mg/kg/day | HbA1c Reduction | 0.53 percentage point decrease | [6][10] |
| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 10 mg/kg/day | HbA1c Reduction | 1.3 percentage point decrease | [6][10] |
| Akita Mice (Type 1 Diabetes Model) | 6 weeks | 0.01% and 0.02% in chow | HbA1c Reduction | Significant decrease in HbA1c | [10] |
| Aged ZDF Rats (Insulin Resistance) | 43 days | 10 mg/kg/day | HbA1c Reduction | Significant decrease in HbA1c | [10] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and exhibits favorable distribution to the liver.
| Species | Dose | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Rat | 1 mg/kg | Oral | 0.393 µg/mL | 3.5 h | 3.74 h | 53.5% | [8] |
Preclinical Safety
Extensive preclinical safety studies have been conducted in rats, dogs, and monkeys to establish the toxicological profile of this compound.
| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs of Toxicity (at high doses) | Reference |
| Rat | 13 weeks | 10 mg/kg/day (males), 50 mg/kg/day (females) | Liver | [7][11] |
| Dog | 13 weeks | 10 mg/kg/day | Blood vessels | [7][11] |
| Monkey | 13 weeks | 20 mg/kg/day (males), 40 mg/kg/day (females) | Kidney | [7][11] |
The safety ratio between the effective dose in ZDF rats and the NOAEL in toxicology studies was found to be 100:1 in rats, 13:1 in dogs, and 20:1 in monkeys, in terms of total exposure (AUC24h), indicating a clear separation between efficacy and toxicity.[7][11]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This protocol is a standard method for assessing mitochondrial function by measuring the rate of oxygen consumption in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell line (e.g., HepG2)
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Medium Preparation: Prepare the Seahorse assay medium and warm it to 37°C.
-
Cell Plate Preparation: Replace the cell culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the sensor cartridge with the compounds to be injected (this compound, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.
-
Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by sequential injections of the compounds and corresponding OCR measurements.
-
Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound is observed as an increase in OCR, particularly in the presence of an ATP synthase inhibitor like oligomycin.
Mitochondrial Membrane Potential (Δψ) Assay using Safranin O
This assay measures changes in the mitochondrial membrane potential in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., containing sucrose, HEPES, KH2PO4, MgCl2)
-
Safranin O (fluorescent probe)
-
Respiratory substrates (e.g., succinate, pyruvate/malate)
-
This compound
-
Fluorometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using standard differential centrifugation methods.
-
Assay Setup: In a cuvette, add the assay buffer, respiratory substrates, and isolated mitochondria.
-
Probe Addition: Add Safranin O to the cuvette. The fluorescence of Safranin O is quenched when it accumulates in energized mitochondria with a high membrane potential.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer (e.g., excitation at 495 nm, emission at 586 nm).
-
Compound Addition: Add this compound at various concentrations to the cuvette. A decrease in mitochondrial membrane potential will cause the release of Safranin O from the mitochondria, resulting in an increase in fluorescence.
-
Data Recording: Record the change in fluorescence over time to determine the effect of this compound on mitochondrial membrane potential.
Mitochondrial ROS Production Assay using Amplex UltraRed
This assay quantifies the production of hydrogen peroxide (H2O2), a major reactive oxygen species, by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer
-
Amplex UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Respiratory substrates
-
This compound
-
Fluorometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria as described previously.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Amplex UltraRed, HRP, and SOD.
-
Assay Initiation: Add isolated mitochondria and respiratory substrates to the reaction mixture in a microplate or cuvette.
-
Baseline Measurement: Measure the baseline fluorescence (e.g., excitation at 560 nm, emission at 590 nm). In the presence of H2O2, Amplex UltraRed is oxidized by HRP to the highly fluorescent product, resorufin.
-
Compound Addition: Add this compound at various concentrations.
-
Data Recording: Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence increase in the presence of this compound indicates a reduction in mitochondrial H2O2 production.
Conclusion
This compound is a promising, liver-targeted mitochondrial uncoupler that has demonstrated significant preclinical efficacy in models of diabetes and metabolic disease. Its innovative design, which directs its pharmacological activity to the liver, has resulted in a favorable safety profile in preclinical species, overcoming a major hurdle that has limited the therapeutic application of this class of compounds. The comprehensive preclinical data package for this compound supports its continued development as a potential novel treatment for metabolic disorders. This technical guide provides a foundational understanding of the discovery, synthesis, and preclinical characterization of this compound for the scientific and drug development community.
Workflow and Logical Relationship Diagrams
Drug Discovery and Development Workflow for this compound
Caption: this compound Drug Discovery and Development Workflow.
References
- 1. drexel.edu [drexel.edu]
- 2. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial ROS Analysis [protocols.io]
- 4. agilent.com [agilent.com]
- 5. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sm.unife.it [sm.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-163493: A Liver-Targeted Mitochondrial Uncoupler for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed by Otsuka Pharmaceutical Co., Ltd. It represents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). By selectively uncoupling oxidative phosphorylation in the liver, this compound increases energy expenditure and enhances glucose and lipid metabolism without causing systemic toxicities associated with first-generation mitochondrial uncouplers. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and detailed experimental protocols relevant to the evaluation of this compound and similar compounds.
Introduction
Mitochondrial uncoupling is the process of dissociating fuel oxidation from ATP synthesis in the mitochondria, leading to the dissipation of the proton motive force as heat.[1] This "inefficiency" in energy production can be harnessed to increase energy expenditure and ameliorate metabolic disorders.[2] However, the therapeutic potential of early mitochondrial uncouplers like 2,4-dinitrophenol (DNP) was hampered by a narrow therapeutic window and severe systemic side effects.[3][4]
This compound is a new chemical entity designed to overcome these limitations through its unique pharmacokinetic profile, which favors distribution to the liver and kidneys, thereby minimizing systemic exposure.[5][6] Preclinical studies have demonstrated its efficacy in improving glycemic control and reducing hepatic steatosis in various rodent models of diabetes and fatty liver disease.[7][8]
Chemical Properties and Synthesis
This compound is a cyanotriazole derivative with the chemical name 5-{5-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-4-yl}-3H-[1][7][8]triazole-4-carbonitrile.[9]
Synthesis Overview: The synthesis of this compound involves a multi-step process. A key step is the 1,3-dipolar cycloaddition of an azide to a condensation intermediate derived from an appropriate aldehyde and (phenylsulfonyl)acetonitrile.[8][10] The aldehyde precursor can be synthesized through methods such as alkylation or Suzuki coupling of corresponding benzaldehydes.[8]
Mechanism of Action: Liver-Targeted Mitochondrial Uncoupling
This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane independently of ATP synthase.[1][8] This action dissipates the proton gradient, leading to an increase in oxygen consumption to maintain the mitochondrial membrane potential. The energy that would have been used for ATP synthesis is instead released as heat.
The liver-targeting of this compound is a key feature, achieved through its physicochemical properties that lead to preferential accumulation in the liver and kidneys following oral administration.[5][6] This localized action enhances energy expenditure in the liver, improves glucose metabolism, and increases fatty acid oxidation, contributing to its anti-diabetic and anti-steatotic effects.[5][8]
Below is a diagram illustrating the proposed signaling pathway for this compound's action in a hepatocyte.
Preclinical Efficacy
This compound has demonstrated significant efficacy in various preclinical models of metabolic disease.
Anti-diabetic Effects
In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, oral administration of this compound for six weeks dose-dependently suppressed the elevation of HbA1c and reduced fasting blood glucose levels without affecting body weight or food intake.[11]
Table 1: Anti-diabetic Effects of this compound in ZDF Rats (6-week study)
| Treatment Group | Dose (mg/kg/day) | Change in HbA1c (%) | Fasting Blood Glucose Reduction |
| Vehicle | - | +3.41 | - |
| This compound | 2 | -0.45 | Significant |
| This compound | 4 | -0.53 | Significant |
| This compound | 10 | -1.3 | Significant |
Data summarized from Kanemoto et al., 2021.[11]
Anti-steatotic Effects
In a high-fat diet-fed rat model, two weeks of treatment with this compound significantly reduced hepatic lipid content.[12]
Table 2: Effects of this compound on Hepatic Lipids in High-Fat Diet-Fed Rats (2-week study)
| Parameter | Vehicle | This compound (2 mg/kg) | This compound (4 mg/kg) |
| Hepatic Triglycerides | Baseline | ↓ 57% | Significant Reduction |
| Hepatic Diacylglycerol | Baseline | ↓ 25% | Significant Reduction |
| Hepatic Cholesterol Esters | Baseline | ↓ 26% | Significant Reduction |
Data summarized from MedchemExpress.[12]
Pharmacokinetics and Safety Profile
Pharmacokinetics
This compound exhibits good oral bioavailability (53.5% in rats) and is rapidly absorbed.[12] A key characteristic is its preferential distribution to the liver and kidneys, which minimizes systemic exposure and potential off-target effects.[5][6]
Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, oral)
| Parameter | Value |
| Cmax | 0.393 µg/mL (1.17 µM) |
| Tmax | 3.5 hours |
| Half-life (t1/2) | 3.74 hours |
| Bioavailability | 53.5% |
Data summarized from MedchemExpress.[12]
Safety
Preclinical safety studies have been conducted in rats, dogs, and monkeys.[3][13] The target organs for toxicity at high doses were identified as the liver in rats, blood vessels in dogs, and kidneys in monkeys.[3][13] Importantly, there is a clear separation between the exposures at the no-observed-adverse-effect-level (NOAEL) and the effective doses in preclinical models, suggesting a favorable safety margin.[3][13]
Table 4: Safety Ratios of this compound in Different Species
| Species | NOAEL Exposure (AUC24h) | Effective Exposure in ZDF Rats (AUC24h) | Safety Ratio |
| Rat | 100x | 1x | 100:1 |
| Dog | 13x | 1x | 13:1 |
| Monkey | 20x | 1x | 20:1 |
Data summarized from Okamoto et al., 2022.[3][13]
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of mitochondrial uncouplers like this compound.
In Vitro Assays
This assay assesses the protonophore activity of a compound by measuring changes in light scattering as mitochondria swell in response to the influx of ions and water.
Protocol:
-
Isolate mitochondria from the liver of a male Sprague-Dawley rat via differential centrifugation.
-
Resuspend the mitochondrial pellet in an isotonic acetate buffer.
-
Add the mitochondrial suspension to a cuvette in a spectrophotometer.
-
Add valinomycin (e.g., 3 µM) to facilitate K+ ion transport across the inner mitochondrial membrane.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the cuvette.
-
Measure the absorbance at 600 nm over time. A decrease in absorbance indicates mitochondrial swelling.
This assay directly measures the effect of a compound on mitochondrial respiration using an extracellular flux analyzer.
Protocol:
-
Seed cultured cells (e.g., HepG2 human liver carcinoma cells) in a Seahorse XF24 cell culture plate and allow them to adhere overnight.
-
Replace the culture medium with unbuffered DMEM and incubate in a non-CO2 incubator for 1 hour before the assay.
-
Place the cell culture plate into the Seahorse XF24 analyzer and measure the basal OCR.
-
Inject varying concentrations of this compound, a positive control (e.g., FCCP), or a vehicle control (DMSO) into the wells.
-
Measure the OCR after the injection. The change in OCR (ΔOCR) reflects the mitochondrial uncoupling activity.
This assay uses a fluorescent probe, such as Safranin O, to measure changes in the mitochondrial membrane potential.
Protocol:
-
Isolate rat liver mitochondria as described above.
-
Resuspend the mitochondria in an appropriate assay buffer.
-
Add the mitochondrial suspension and Safranin O to a fluorometer cuvette.
-
Measure the baseline fluorescence (excitation ~495 nm, emission ~586 nm).
-
Add varying concentrations of this compound or a vehicle control.
-
Monitor the change in fluorescence. A decrease in Δψm results in the release of Safranin O from the mitochondria and an increase in fluorescence.
This assay uses a fluorescent probe, such as Amplex UltraRed, to measure the production of hydrogen peroxide (H2O2) by isolated mitochondria.
Protocol:
-
Isolate rat liver mitochondria.
-
To a microplate well or fluorometer cuvette, add assay buffer, Amplex UltraRed, and horseradish peroxidase (HRP).
-
Add the mitochondrial suspension and a respiratory substrate (e.g., succinate).
-
Add varying concentrations of this compound or a vehicle control.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. An increase in fluorescence corresponds to the production of H2O2.
In Vivo Studies
The workflow for a typical in vivo efficacy study is depicted below.
Protocol:
-
Use male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
House the animals in a controlled environment with free access to food and water.
-
At the start of the study (e.g., 6-8 weeks of age), randomize animals into treatment groups based on body weight and blood glucose levels.
-
Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 6 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for the measurement of HbA1c and fasting blood glucose.
Protocol:
-
Use male ob/ob mice, which are genetically obese and prone to developing hepatic steatosis.
-
Feed the mice a high-fat, high-fructose, and high-cholesterol diet to induce NASH. A typical diet might contain 40-60% of calories from fat, with added fructose in the drinking water and cholesterol supplementation in the chow.
-
After a diet-induction period (e.g., 12 weeks), confirm the development of NASH through liver biopsy or non-invasive markers.
-
Randomize the animals into treatment groups.
-
Administer this compound or vehicle daily for a specified period.
-
At the end of the study, collect liver tissue for histological analysis (H&E and Sirius Red staining for steatosis, inflammation, and fibrosis) and quantification of hepatic triglycerides and cholesterol.
This is the gold-standard technique for assessing insulin sensitivity in vivo.
Protocol:
-
Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal and allow for a recovery period.
-
After an overnight fast, start a continuous infusion of a tracer (e.g., [3-3H]glucose) to measure basal glucose turnover.
-
After the basal period, begin a primed-continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state.
-
Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Summary of this compound's Therapeutic Potential
The logical relationship between the properties of this compound and its therapeutic effects is summarized in the diagram below.
Conclusion
This compound is a promising, liver-targeted mitochondrial uncoupler with a strong preclinical data package supporting its development for the treatment of type 2 diabetes and NASH. Its unique mechanism of action and favorable safety profile address the key limitations of earlier-generation mitochondrial uncouplers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of new therapies targeting mitochondrial metabolism. Further clinical studies are anticipated to confirm its efficacy and safety in human populations.
References
- 1. mmpc.org [mmpc.org]
- 2. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Nonalcoholic Steatohepatitis: Eat, Delete, and Inflame - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vmmpc.org [vmmpc.org]
- 10. researchgate.net [researchgate.net]
- 11. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: Early-Stage Research on the Anti-Diabetic Effects of OPC-163493
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
OPC-163493 is a novel, orally active, and liver-localized mitochondrial uncoupler that has demonstrated significant anti-diabetic and anti-steatotic effects in preclinical animal models.[1] Its mechanism of action, centered on enhancing energy expenditure through mitochondrial uncoupling, presents a promising insulin-independent therapeutic strategy for metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its pharmacological effects, mechanism of action, and the experimental protocols utilized in its initial evaluation.
Core Mechanism of Action: Liver-Localized Mitochondrial Uncoupling
This compound acts as a mitochondrial uncoupler, a molecule that dissipates the proton gradient across the inner mitochondrial membrane.[1] This process uncouples substrate oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate and energy expenditure, primarily dissipated as heat.[1] A key feature of this compound is its preferential distribution to the liver and kidneys, which minimizes systemic exposure and potential off-target effects.[2]
The proposed signaling pathway for this compound's anti-diabetic effects is as follows:
Quantitative Data on Anti-Diabetic Efficacy
Preclinical studies in various animal models of type 1 and type 2 diabetes have demonstrated the dose-dependent anti-diabetic efficacy of this compound.
Table 1: Effect of this compound on Glycated Hemoglobin (HbA1c) in Zucker Diabetic Fatty (ZDF) Rats
| Dosage (mg/kg/day, oral, 6 weeks) | Change in HbA1c (% reduction from vehicle) | Reference |
| 2 | 13.2 | [3] |
| 4 | 14.5 | [3] |
| 10 | 38.1 | [3] |
Table 2: Combination Therapy with this compound in ZDF Rats
| Treatment (6 weeks) | Change in HbA1c (% reduction from vehicle) | Reference |
| Sitagliptin (10 mg/kg/day) | 11.4 | [3] |
| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | 50.5 | [3] |
| Metformin (100 mg/kg/day) | No significant effect | [3] |
| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | 35.0 | [3] |
Table 3: Effect of this compound on Fasting Blood Glucose in ZDF Rats
| Dosage (mg/kg/day, oral, 6 weeks) | Effect on Fasting Blood Glucose | Reference |
| 4 | Significant reduction | [2] |
| 10 | Significant reduction | [2] |
Table 4: Efficacy of this compound in Akita Mice (Type 1 Diabetes Model)
| Treatment (6 weeks) | Effect on HbA1c | Reference |
| 0.01% this compound in chow | Significant reduction | [4] |
| 0.02% this compound in chow | Significant reduction | [4] |
Detailed Experimental Protocols
In Vitro Assays
This assay indirectly measures mitochondrial uncoupling by quantifying the metabolic rate of [¹⁴C]-labeled citric acid.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the sodium-dependent citrate transporter (NaCT).
-
Protocol:
-
Cells are seeded in 96-well plates and cultured to confluence.
-
The culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control.
-
[¹⁴C]-labeled citric acid is added to each well.
-
After an incubation period, the cells are washed to remove extracellular radioactivity.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
A decrease in intracellular radioactivity indicates an increased metabolism of citric acid, reflecting an activation of the TCA cycle. The EC₅₀ value is calculated from the dose-response curve.
-
This assay directly measures the effect of this compound on mitochondrial respiration.
-
Instrumentation: Extracellular flux analyzer.
-
Cell Line: Human liver carcinoma HepG2 cells.
-
Protocol:
-
HepG2 cells are seeded in specialized microplates.
-
Baseline OCR is measured.
-
This compound is injected at various concentrations, followed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).
-
The change in OCR after the addition of this compound in the presence of oligomycin is a direct measure of its mitochondrial uncoupling activity.
-
In Vivo Animal Studies
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a well-established model of obesity, insulin resistance, and type 2 diabetes.
-
Protocol:
-
Rats are acclimatized to the housing conditions.
-
Animals are randomized into treatment groups (e.g., vehicle control, this compound at various doses, combination therapy with other anti-diabetic agents).
-
This compound is administered orally via gavage once or twice daily for a period of, for example, six weeks.
-
Body weight, food intake, and water consumption are monitored regularly.
-
Blood samples are collected at baseline and at specified intervals throughout the study to measure HbA1c, fasting blood glucose, and plasma insulin levels.
-
-
Animal Model: Male Akita mice, which carry a spontaneous mutation in the insulin 2 gene, leading to pancreatic beta-cell dysfunction and hyperglycemia.
-
Protocol:
-
Akita mice (e.g., aged 6-12 weeks) are assigned to control or treatment groups.
-
This compound is administered as a mixture in the chow at specified concentrations (e.g., 0.01% or 0.02%).
-
The treatment duration is typically several weeks.
-
Blood samples are collected to measure HbA1c levels.
-
Pharmacokinetics and Tissue Distribution
Pharmacokinetic studies have shown that this compound has good oral bioavailability.[2] Quantitative whole-body autoradiography studies in rats demonstrated that this compound is primarily distributed to the liver and renal cortex, with minimal accumulation in muscle and fat tissue.[2] This liver-targeted distribution is a key aspect of its safety profile, as it minimizes the potential for systemic toxicities associated with mitochondrial uncoupling.[1]
Safety and Tolerability
Preclinical safety studies have been conducted in rats, dogs, and monkeys.[5][6] The target organs for toxicity at high doses were identified as the liver in rats, blood vessels in dogs, and kidneys in monkeys.[5][6] Importantly, a clear safety margin was established between the effective doses observed in diabetic animal models and the doses at which adverse effects were noted.[6]
Conclusion and Future Directions
This compound represents a promising, novel approach to the treatment of diabetes and related metabolic disorders. Its unique liver-localized mitochondrial uncoupling mechanism offers an insulin-independent means of improving glucose metabolism.[1] The robust preclinical data on its efficacy, combined with a favorable pharmacokinetic and safety profile, warrant further investigation in clinical settings to establish its therapeutic potential in humans. Future research may also explore its utility in other metabolic conditions such as non-alcoholic fatty liver disease (NAFLD).
References
- 1. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Lipid-Lowering Potential of OPC-163493: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the lipid-lowering properties of OPC-163493, a novel, orally active, and liver-targeted mitochondrial uncoupling agent. By summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for professionals engaged in metabolic disease research and drug development.
Core Mechanism of Action: Hepatic Mitochondrial Uncoupling
This compound exerts its lipid-lowering effects primarily through the targeted uncoupling of oxidative phosphorylation in liver mitochondria. This process dissipates the proton gradient across the inner mitochondrial membrane, causing the energy from substrate oxidation to be released as heat rather than being used for ATP synthesis. The resultant decrease in hepatic ATP levels and increase in the AMP/ATP ratio serves as a critical metabolic signal, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Activated AMPK orchestrates a metabolic shift within hepatocytes, promoting catabolic pathways that generate ATP while inhibiting anabolic processes, including the synthesis of lipids.
Quantitative Analysis of Lipid-Lowering Efficacy
Preclinical studies in rodent models of dyslipidemia and hepatic steatosis have demonstrated the significant lipid-lowering effects of this compound. The compound has been shown to reduce the accumulation of key lipid species in the liver.
| Parameter | Animal Model | Dosage | Treatment Duration | % Reduction (Mean) | Reference |
| Hepatic Triglycerides | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 57% | |
| Hepatic Diacylglycerol | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 25% | [4] |
| Hepatic Cholesterol Esters | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 26% | [4] |
| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 2 mg/kg/day | 6 Weeks | 13.2% | [5] |
| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 4 mg/kg/day | 6 Weeks | 14.5% | [5][6] |
| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 6 Weeks | 38.1% | [5][6] |
Signaling Pathway of this compound in Hepatic Lipid Metabolism
The lipid-lowering cascade initiated by this compound is primarily mediated by the activation of AMPK. The following diagram illustrates the key molecular events.
Caption: this compound signaling cascade in hepatocytes.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound's lipid-lowering properties.
Animal Models of Dyslipidemia and Hepatic Steatosis
-
Induction of Hepatic Steatosis: Male Sprague-Dawley or Wistar rats are typically fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and hepatic lipid accumulation.[7][8][9]
-
Genetic Models: Zucker Diabetic Fatty (ZDF) rats, which have a mutation in the leptin receptor gene, are a common model of genetic obesity, hyperlipidemia, and type 2 diabetes.[5][6]
Measurement of Hepatic Lipid Content
-
Tissue Homogenization: A small piece of frozen liver tissue (approximately 50-100 mg) is homogenized in a suitable buffer, often a phosphate-buffered saline (PBS) solution.
-
Lipid Extraction: Total lipids are extracted from the liver homogenate using a modification of the Folch method.[10] This typically involves the addition of a chloroform:methanol (2:1, v/v) solvent mixture, followed by centrifugation to separate the lipid-containing organic phase from the aqueous phase.
-
Lipid Quantification:
-
Triglycerides (TG): The extracted lipid residue is dissolved in a suitable solvent (e.g., isopropanol) and triglycerides are quantified using a commercial colorimetric or fluorometric assay kit. These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then measured.[10][11]
-
Diacylglycerol (DAG) and Cholesterol Esters (CE): Quantification of DAG and CE often requires more advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of these specific lipid species.[12][13]
-
Assessment of Mitochondrial Respiration
The effect of this compound on mitochondrial function is assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact hepatocytes.
References
- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of chronic AMPK activation on hepatic triglyceride accumulation and glycerol 3-phosphate acyltransferase activity with high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. mmpc.org [mmpc.org]
- 11. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
The Impact of OPC-163493 on Mitochondrial Membrane Potential: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic diseases.[1][2] Its mechanism of action centers on the modulation of the mitochondrial membrane potential (ΔΨm), a key driver of cellular energy production. This technical guide provides an in-depth analysis of this compound's effects on ΔΨm, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.
Core Mechanism of Action: Mitochondrial Uncoupling
Mitochondrial uncouplers, such as this compound, function by disrupting the proton gradient across the inner mitochondrial membrane.[3] Under normal physiological conditions, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (ΔΨm). This gradient is then utilized by ATP synthase to produce ATP. This compound, acting as a protonophore, creates an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to a decrease in the mitochondrial membrane potential.[4] Consequently, the energy from the electron transport chain is released as heat rather than being used for ATP synthesis, leading to an increase in oxygen consumption as the body attempts to compensate for the reduced ATP production efficiency.[5]
Quantitative Analysis of this compound's Effect on Mitochondrial Function
The following tables summarize the key quantitative data regarding the impact of this compound on mitochondrial membrane potential and related physiological parameters.
| Parameter | Cell/System | Concentration of this compound | Result | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat liver mitochondria | ≥ 1.25 µM | Statistically significant decrease (P < 0.01) | [4] |
| Mitochondrial ROS Production | Isolated rat liver mitochondria | ≥ 0.625 µM | Statistically significant decrease (P < 0.01) | [4] |
| Oxygen Consumption Rate (OCR) | HepG2 cells | 0.313 µM | Minimum Effective Concentration (MEC) for increased OCR | [4] |
Table 1: Dose-Dependent Effects of this compound on Mitochondrial Parameters
Experimental Protocols
This section details the methodologies used to ascertain the effects of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm) and ROS Production
Objective: To quantify the effect of this compound on mitochondrial membrane potential and reactive oxygen species (ROS) production in isolated mitochondria.
Materials:
-
Isolated rat liver mitochondria
-
This compound
-
Safranin O (fluorescent probe for ΔΨm)
-
Amplex UltraRed (fluorescent probe for H₂O₂)
-
DMSO (vehicle control)
-
Fluorescence plate reader
Procedure:
-
Isolate mitochondria from the liver of a male Sprague-Dawley rat using standard differential centrifugation techniques.
-
Suspend the isolated mitochondria in an appropriate assay buffer.
-
Treat the mitochondrial suspensions with varying concentrations of this compound or DMSO (vehicle control).
-
To measure ΔΨm, add Safranin O to the mitochondrial suspension. The fluorescence of Safranin O is quenched as it accumulates in the mitochondria in response to the membrane potential. A decrease in potential leads to less quenching and an increase in fluorescence.
-
To measure ROS production, add Amplex UltraRed, which reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent product.
-
Incubate the samples for a defined period.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for each probe.
-
Analyze the data, comparing the fluorescence signals from this compound-treated samples to the DMSO control. A two-tailed Williams' test is used for statistical analysis.
Oxygen Consumption Rate (OCR) Measurement
Objective: To determine the effect of this compound on the cellular oxygen consumption rate.
Materials:
-
HepG2 cells (human liver carcinoma cell line)
-
This compound
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control uncoupler
-
DNP (2,4-dinitrophenol) - positive control uncoupler
-
DMSO (vehicle control)
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Seed HepG2 cells in a microplate compatible with the extracellular flux analyzer and allow them to adhere and grow to a suitable confluence.
-
On the day of the assay, replace the culture medium with a specialized assay medium.
-
Equilibrate the cells in a CO₂-free incubator.
-
Load the sensor cartridge of the extracellular flux analyzer with different concentrations of this compound, FCCP, DNP, or DMSO.
-
Place the microplate in the extracellular flux analyzer.
-
The instrument measures the oxygen concentration in the medium over time, both before and after the injection of the compounds.
-
The change in oxygen consumption rate (ΔOCR) evoked by this compound is calculated and defined as its mitochondrial uncoupling activity.
-
Plot the ΔOCR against the concentration of this compound to determine the minimum effective concentration (MEC). Statistical analysis is performed using a two-way ANOVA followed by a two-tailed Dunnett's test.
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.
Caption: this compound acts as a protonophore, creating a leak pathway for protons across the inner mitochondrial membrane, thus uncoupling respiration from ATP synthesis.
Caption: A streamlined workflow for assessing the impact of this compound on mitochondrial membrane potential and ROS production in isolated mitochondria.
Caption: The workflow for measuring the effect of this compound on the oxygen consumption rate of HepG2 cells using an extracellular flux analyzer.
Conclusion
This compound effectively reduces mitochondrial membrane potential in a dose-dependent manner, consistent with its mechanism as a mitochondrial uncoupler. This action is accompanied by a decrease in mitochondrial ROS production and an increase in oxygen consumption. The provided experimental protocols offer a robust framework for the continued investigation of this compound and other potential mitochondrial modulators. The targeted nature of this compound to the liver highlights its therapeutic potential for metabolic diseases by enhancing energy expenditure in a tissue-specific manner. Further research into the long-term physiological consequences of this targeted mitochondrial uncoupling is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OPC-163493 in the Attenuation of Reactive Oxygen Species: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-163493 is an innovative, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic and cardiovascular diseases.[1][2] A core aspect of its mechanism of action is the reduction of mitochondrial reactive oxygen species (ROS), a key contributor to cellular damage and the pathogenesis of numerous diseases.[1][2][3] This technical guide provides an in-depth analysis of the role of this compound in ROS reduction, detailing its mechanism, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction: Mitochondrial Uncoupling and ROS Production
Mitochondria are the primary sites of cellular respiration and ATP synthesis through oxidative phosphorylation (OXPHOS). During this process, a proton gradient (Δψ) is generated across the inner mitochondrial membrane. However, "leaks" in the electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide anions and other reactive oxygen species (ROS).[3]
Mitochondrial uncouplers are molecules that dissipate this proton gradient, causing a decrease in the efficiency of ATP synthesis and an increase in oxygen consumption.[4][5] This controlled dissipation of the proton motive force is hypothesized to reduce the production of ROS.[4] this compound has emerged as a promising therapeutic agent that leverages this mechanism with a favorable safety profile due to its targeted action in the liver.[2][4]
Mechanism of Action of this compound in ROS Reduction
This compound acts as a protonophore, directly facilitating the transport of protons across the inner mitochondrial membrane, thereby reducing the mitochondrial membrane potential (Δψ).[1] This decrease in Δψ is a key event that leads to a reduction in ROS production.[1] The proposed signaling pathway is as follows:
Caption: Signaling pathway of this compound in reducing mitochondrial ROS.
The reduction in the proton motive force by this compound is thought to decrease the likelihood of electron leakage from the electron transport chain, thereby diminishing the formation of superoxide radicals. This primary action has several beneficial downstream consequences, including the activation of AMP-activated protein kinase (AMPK), which in turn enhances hepatic fat oxidation and improves insulin sensitivity.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Effects of this compound on Mitochondrial Function and ROS Production
| Parameter | Model System | Concentration Range | Key Findings | Reference |
| Mitochondrial Δψ Production | Isolated rat liver mitochondria | 0.5-10 μM | Dose-dependent inhibition of Δψ production. | [1] |
| ROS Production | Isolated rat liver mitochondria | 0.5-10 μM | Dose-dependent inhibition of ROS production. | [1] |
| Oxygen Consumption Rate (OCR) | HepG2 cells | 0.313 μM (MEC) | Significant increase in OCR, indicating mitochondrial uncoupling. | [6] |
MEC: Minimum Effective Concentration
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rodent Models
| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |
| Peak Plasma Concentration (Cmax) | Rats | 1 mg/kg (single oral dose) | 0.393 μg/mL (1.17 μM) | [1] |
| Time to Peak Concentration (Tmax) | Rats | 1 mg/kg (single oral dose) | 3.5 hours | [1] |
| Bioavailability | Rats | 1 mg/kg (single oral dose) | 53.5% | [1] |
| HbA1c Reduction | Zucker Diabetic Fatty (ZDF) rats | 2, 4, and 10 mg/kg/day (6 weeks) | 13.2%, 14.5%, and 38.1% reduction from vehicle, respectively. | [7] |
| Fasting Blood Glucose | ZDF rats | 4 and 10 mg/kg/day (6 weeks) | Significantly lowered fasting blood glucose levels. | [1] |
| Hepatic Triglycerides (TG) | High-fat diet-fed rats | 2 mg/kg/day (2 weeks) | 57% reduction in hepatic TG. | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on ROS and mitochondrial function.
Measurement of Mitochondrial ROS Production in Isolated Mitochondria
Objective: To quantify the direct effect of this compound on ROS production in isolated liver mitochondria.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from the livers of male Sprague-Dawley rats via differential centrifugation.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., containing KCl, MOPS, and phosphate).
-
ROS Detection: Utilize a fluorescent probe sensitive to ROS, such as Amplex Red, in the presence of horseradish peroxidase.
-
Substrate Addition: Add a respiratory substrate (e.g., succinate) to initiate electron transport and ROS production.
-
This compound Treatment: Add varying concentrations of this compound (e.g., 0.5-10 μM) to the mitochondrial suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
Data Analysis: Calculate the percentage inhibition of ROS production at each concentration of this compound relative to a vehicle control.
Caption: Experimental workflow for measuring mitochondrial ROS production.
Oxygen Consumption Rate (OCR) Assay in Cultured Cells
Objective: To assess the mitochondrial uncoupling activity of this compound in a cellular context.
Protocol:
-
Cell Culture: Plate HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Compound Injection: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP (as a positive control for maximal uncoupling), and rotenone/antimycin A.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. This involves sequential injections of the compounds and measurement of OCR at baseline and after each injection.
-
Data Analysis: The increase in OCR after the addition of this compound, before the addition of other inhibitors, is indicative of its uncoupling activity.
Discussion and Future Directions
The available data strongly support the role of this compound as a potent mitochondrial uncoupler that effectively reduces ROS production, particularly in the liver.[1][2][4] This mechanism is central to its observed therapeutic benefits in preclinical models of diabetes and nonalcoholic fatty liver disease.[2][4] The liver-targeted distribution of this compound is a key advantage, potentially minimizing the systemic toxicities that have hindered the development of other mitochondrial uncouplers.[2][8][9]
Future research should focus on elucidating the precise molecular interactions between this compound and mitochondrial proteins, further characterizing its effects on different ROS species, and translating these promising preclinical findings into clinical settings.[10] The safety and efficacy of this compound in human subjects will be critical to its potential as a novel therapeutic agent for a range of metabolic disorders.[7][10]
Conclusion
This compound represents a significant advancement in the field of mitochondrial pharmacology. Its ability to induce mild, liver-specific mitochondrial uncoupling leads to a reduction in reactive oxygen species, which is a key mechanism underlying its anti-diabetic and hepato-protective effects. The quantitative data and established experimental protocols provide a solid foundation for further investigation and development of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Safe Mitochondrial Uncoupler, this compound – Fight Aging! [fightaging.org]
- 6. researchgate.net [researchgate.net]
- 7. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Impact of OPC-163493 on Cellular Respiration and Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic diseases. By selectively disrupting the mitochondrial proton gradient in hepatocytes, this compound increases cellular respiration to compensate for reduced ATP synthesis efficiency. This mechanism of action leads to a cascade of metabolic effects, including enhanced glucose and lipid metabolism, without the systemic toxicity associated with previous generations of mitochondrial uncouplers. This technical guide provides an in-depth analysis of the core cellular and metabolic impacts of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Mitochondrial Uncoupling
This compound functions as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation dissipates the proton motive force that is normally used for the synthesis of ATP. Consequently, the cell increases its oxygen consumption rate (OCR) to re-establish the proton gradient, leading to increased substrate oxidation and energy expenditure. A key feature of this compound is its preferential distribution to the liver, which minimizes off-target effects in other tissues such as the brain and skeletal muscle.[1]
Quantitative Analysis of In Vitro Effects
The cellular effects of this compound have been characterized in various in vitro models, most notably in isolated rat liver mitochondria and the human hepatoma cell line, HepG2.
Table 1: Effect of this compound on Isolated Rat Liver Mitochondria
| Concentration (μM) | Inhibition of Mitochondrial Membrane Potential (Δψ) (%) | Reduction in ROS Production (%) |
| 0.5 | - | - |
| 0.625 | Not Reported | Statistically Significant |
| 1.25 | Statistically Significant | Statistically Significant |
| 2.5 | Statistically Significant | Statistically Significant |
| 5.0 | Statistically Significant | Statistically Significant |
| 10.0 | Statistically Significant | Statistically Significant |
Data synthesized from literature describing statistically significant effects without providing specific percentage values.[2]
Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in HepG2 Cells
| Treatment | Concentration (μM) | Change in OCR (ΔOCR) |
| DMSO (Control) | - | Baseline |
| This compound | 0.313 | Minimum Effective Concentration |
| This compound | 1.25 | Statistically Significant Increase |
| This compound | 10.0 | Statistically Significant Increase |
| FCCP (Positive Control) | 0.25 | Statistically Significant Increase |
| DNP (Positive Control) | 40.0 | Statistically Significant Increase |
FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-Dinitrophenol) are well-characterized mitochondrial uncouplers.[2][3]
Quantitative Analysis of In Vivo Effects
Preclinical studies in rodent models of diabetes and metabolic syndrome have demonstrated the therapeutic potential of this compound.
Table 3: Effects of a 6-Week Oral Dosing of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Dosage (mg/kg/day) | Change in HbA1c (% points reduction) | Fasting Blood Glucose | Plasma Insulin Levels |
| 2 | 0.45 (13.2% reduction) | - | No Significant Effect |
| 4 | 0.53 (14.5% reduction) | Significantly Lowered | No Significant Effect |
| 10 | 1.3 (38.1% reduction) | Significantly Lowered | No Significant Effect |
Table 4: Effects of a 2-Week Oral Dosing of this compound in High-Fat Diet-Fed Rats
| Dosage (mg/kg/day) | Reduction in Hepatic Total Triglycerides (%) | Reduction in Hepatic Total Diacylglycerol (%) | Reduction in Hepatic Total Cholesterol Ester (%) |
| 2 | 57 | 25 | 26 |
| 4 | - | - | - |
[1]
Signaling Pathways and Metabolic Consequences
The primary effect of this compound is the uncoupling of mitochondrial respiration. This initiates a series of downstream metabolic adjustments. The following diagram illustrates the proposed mechanism of action.
References
Initial characterization of OPC-163493 in scientific literature
An In-depth Technical Guide to the Initial Characterization of OPC-163493
Introduction
This compound is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed for the potential treatment of metabolic diseases such as diabetes mellitus.[1][2][3] Its mechanism of action is designed to increase energy expenditure in the liver, thereby improving glucose and lipid metabolism, without the systemic toxicities associated with previous generations of mitochondrial uncouplers.[4][5] This document provides a comprehensive summary of the initial preclinical characterization of this compound, focusing on its pharmacological effects, mechanism of action, pharmacokinetic profile, and safety data.
Mechanism of Action
This compound acts as a mitochondrial uncoupler, specifically targeting the liver.[5] It functions by transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient that is normally used by ATP synthase to produce ATP. This "uncoupling" of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a shift towards energy expenditure as heat.[6] The reduced efficiency of ATP production results in an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activated AMPK can lead to various beneficial metabolic effects, including enhanced glucose uptake and fatty acid oxidation.[5] The action of this compound is independent of insulin signaling.[1][4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a mitochondrial uncoupler in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell/System | Reference |
| EC₅₀ (TCA Cycle Activation) | ~0.30 µM | Not specified | [3] |
| Minimum Effective Concentration (mUncoupling Activity) | 0.313 µM | HepG2 cells | [6] |
Table 2: In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats (6-Week Study)
| Dose (mg/kg/day) | HbA1c Lowering Effect (% points) | HbA1c Reduction vs. Vehicle (%) | Fasting Blood Glucose | Plasma Insulin Levels | Body Weight & Food Intake | Reference |
| 2 | 0.45 | 13.2 | - | No significant effect | No effect | [3] |
| 4 | 0.53 | 14.5 | Significantly lowered | No significant effect | No effect | [2][3] |
| 10 | 1.3 | 38.1 | Significantly lowered | No significant effect | No effect | [2][3] |
Table 3: Combination Therapy in ZDF Rats (6-Week Study)
| Treatment | HbA1c Reduction vs. Vehicle (%) | Reference |
| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | 35.0 | [3] |
| Sitagliptin (10 mg/kg/day) | 11.4 | [3] |
| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | 50.5 | [3] |
Table 4: Pharmacokinetic Profile in Rats (Single Oral Dose)
| Parameter | Value | Dose (mg/kg) | Reference |
| Cₘₐₓ (Peak Plasma Concentration) | 0.393 µg/mL (1.17 µM) | 1 | [2] |
| Tₘₐₓ (Time to Peak Concentration) | 3.5 hours | 1 | [2] |
| t₁/₂ (Half-life) | 3.74 hours | 1 | [2] |
| Bioavailability | 53.5% | 1 | [2] |
| Liver/Plasma Concentration Ratio (Kp value) | 2.9 (at 2h), 3.3 (at 8h) | Not specified | [7] |
Table 5: Preclinical Safety Profile (No-Observed-Adverse-Effect Level - NOAEL)
| Species | NOAEL (mg/kg/day) | Study Duration | Key Target Organs of Toxicity | Safety Ratio (NOAEL AUC₂₄h vs. Effective Dose AUC₂₄h) | Reference |
| Rat | 30 | 4 weeks | Liver | 100:1 | [8][9] |
| Dog | 10 | 4 weeks | Blood Vessels | 13:1 | [8][9] |
| Monkey | 20 (male), 40 (female) | 13 weeks | Kidney | 20:1 | [8][9] |
Experimental Protocols
Drug Discovery and Optimization Workflow
The development of this compound began with the screening for inhibitors of a gene product related to calorie restriction, which led to the discovery of a hit compound with a unique 4-cyano-1,2,3-triazole structure.[3] This initial compound, however, showed acute toxicity at high doses.[7] The optimization process focused on modifying the 5-position on the cyanotriazole ring to improve the pharmacokinetic profile, particularly to increase liver targeting while avoiding brain distribution, and to reduce toxicity.[3] This led to the synthesis of several derivatives which were evaluated for their efficacy and safety, ultimately resulting in the selection of this compound.[3]
Caption: The workflow for the discovery and optimization of this compound.
Key In Vitro Assays
-
Mitochondrial Uncoupling Activity (Oxygen Consumption Rate):
-
Objective: To measure the direct effect of the compound on mitochondrial respiration.
-
Methodology: HepG2 cells were used. The oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer. The change in OCR (ΔOCR) after the addition of this compound was used to quantify its mitochondrial uncoupling activity. The minimum effective concentration (MEC) was determined as the lowest concentration to cause a significant increase in OCR.[6]
-
-
TCA Cycle Activation Assay:
-
Objective: To assess the compound's ability to enhance the tricarboxylic acid (TCA) cycle, an indicator of increased mitochondrial metabolism.
-
Methodology: While the specific details of the protocol are not fully available in the provided literature, this assay likely involves treating isolated mitochondria or cells with the compound and measuring the activity of key TCA cycle enzymes or the flux of metabolites through the cycle. The EC₅₀ value represents the concentration at which the compound produces 50% of its maximal effect.[3][7]
-
-
Mitochondrial Swelling Assay:
-
Objective: To visually confirm the effect of the compound on mitochondrial integrity and permeability, as uncouplers can induce mitochondrial swelling.
-
Methodology: Mitochondria were isolated from the livers of Sprague-Dawley rats. The isolated mitochondria were incubated with various concentrations of this compound, and changes in light absorbance were monitored over time to assess swelling.[6]
-
Animal Studies
-
Animals: Male Zucker diabetic fatty (ZDF) rats and Akita mice (a model of type 1 diabetes) were used for efficacy studies.[3][10] Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for pharmacokinetic and toxicology studies.[8] Animals were housed under standard conditions with ad libitum access to food and water.[7]
-
Efficacy Studies in ZDF Rats:
-
Objective: To evaluate the anti-diabetic effects of this compound as a monotherapy and in combination with other anti-diabetic drugs.
-
Methodology: Male ZDF rats received oral doses of this compound (e.g., 2, 4, and 10 mg/kg/day) twice daily for six weeks. For combination studies, this compound was co-administered with metformin (100 mg/kg/day) or sitagliptin (10 mg/kg/day). Key endpoints included changes in HbA1c, fasting blood glucose, plasma insulin, body weight, and food intake.[3][7]
-
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology: Rats were administered a single oral dose (e.g., 1 mg/kg). Blood samples were collected at various time points to determine plasma concentrations of the drug. Tissue samples (liver, brain) were also collected to assess organ distribution. Standard pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, bioavailability) were calculated.[2][7]
-
-
Toxicology Studies:
-
Objective: To assess the safety profile of this compound and determine the NOAEL.
-
Methodology: Single and repeated oral dose studies were conducted in rats, dogs, and monkeys.[8] For repeated-dose studies, animals received daily oral doses for 4 or 13 weeks. A comprehensive range of endpoints were evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[8][9]
-
Conclusion
The initial characterization of this compound identifies it as a promising, liver-targeted mitochondrial uncoupler. Preclinical data demonstrate its efficacy in improving glycemic control in animal models of both type 1 and type 2 diabetes, with beneficial effects on hepatic steatosis.[4][10] The compound exhibits a favorable pharmacokinetic profile with preferential distribution to the liver, which likely contributes to its acceptable safety margins in preclinical toxicology studies.[3][8] The demonstrated add-on effects when combined with existing anti-diabetic agents further support its potential as a novel therapeutic option for metabolic diseases.[3] Future clinical studies are necessary to confirm its efficacy and safety in humans.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Mitochondrial Uncoupling Assay of OPC-163493
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is an orally active and liver-targeted mitochondrial uncoupling agent.[1][2] It operates by disrupting the proton gradient across the inner mitochondrial membrane, a process known as mitochondrial uncoupling. This leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton motive force, which is uncoupled from ATP synthesis.[3][4] Consequently, this results in a decrease in mitochondrial membrane potential (ΔΨm) and reduced production of reactive oxygen species (ROS).[1] Preclinical studies have demonstrated its potential as a therapeutic agent for metabolic diseases, showing anti-diabetic and lipid-lowering effects.[1][5] These application notes provide detailed protocols for the in vitro assessment of this compound's mitochondrial uncoupling activity.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Oxygen Consumption Rate (OCR) in HepG2 Cells
| Concentration (µM) | Fold Increase in OCR (Mean ± SD) | Reference |
| 1.25 | Reported as significant increase | [6] |
| 2.5 | Data not available | |
| 5.0 | Data not available | |
| 10 | Reported as significant increase | [6] |
Note: Specific fold-increase values were not detailed in the provided search results, but a significant increase was noted.[6]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound-induced mitochondrial uncoupling.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol is designed to measure the effect of this compound on the rate of oxygen consumption in live cells using an extracellular flux analyzer.
Materials and Reagents:
-
HepG2 cells (or other relevant liver cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Extracellular flux analyzer and associated assay kits
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Cell culture plates compatible with the extracellular flux analyzer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a compatible cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the assay medium to achieve the desired final concentrations (e.g., a range of 1 µM to 20 µM).
-
Assay Preparation: On the day of the assay, replace the culture medium with the pre-warmed assay medium. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Assay Execution:
-
Load the prepared this compound dilutions and control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) into the injection ports of the sensor cartridge.
-
Place the cell plate in the analyzer and initiate the assay protocol.
-
Measure the basal OCR.
-
Inject this compound at various concentrations and measure the change in OCR.
-
Subsequently, inject oligomycin to inhibit ATP synthase, followed by FCCP to induce maximal respiration, and finally a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, to determine non-mitochondrial respiration.[7][8]
-
-
Data Analysis: Normalize OCR data to cell number. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to assess changes in mitochondrial membrane potential.[9] A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Materials and Reagents:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
TMRE (or other suitable potential-sensitive dye like JC-1)[10][11]
-
FCCP or CCCP (as a positive control for depolarization)[9][12]
-
Hoechst 33342 (for nuclear staining/cell counting)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) and a positive control (FCCP/CCCP) for a predetermined time (e.g., 1-3 hours). Include a vehicle control (e.g., DMSO).
-
Dye Loading: Add TMRE to each well at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C, protected from light.
-
Staining and Washing: If desired, add Hoechst 33342 for nuclear counterstaining. Wash the cells gently with pre-warmed PBS or live-cell imaging solution.
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filter sets for TMRE (e.g., Ex/Em ~549/575 nm) and Hoechst (Ex/Em ~350/461 nm).
-
Plate Reader: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Quantify the mean fluorescence intensity of TMRE per cell. A decrease in intensity in this compound-treated cells compared to the vehicle control indicates mitochondrial depolarization.
Measurement of Cellular ATP Levels
This protocol describes the quantification of intracellular ATP using a luciferase-based bioluminescence assay. A decrease in ATP levels is expected with mitochondrial uncoupling.
Materials and Reagents:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
Oligomycin (as a positive control for ATP synthase inhibition)
-
Opaque-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dose range of this compound (e.g., 1 µM to 20 µM) and controls for a specified duration (e.g., 3-6 hours).
-
ATP Measurement:
-
Equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the ATP releasing/detection reagent to each well according to the manufacturer's protocol.[13]
-
Incubate for the recommended time to lyse the cells and stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells if significant cytotoxicity is observed. A decrease in luminescence corresponds to a reduction in cellular ATP levels. Construct a dose-response curve to determine the EC50 of this compound for ATP depletion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Safe Mitochondrial Uncoupler, this compound – Fight Aging! [fightaging.org]
- 4. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 10. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ATP Assay Kit-Luminescence A550 manual | DOJINDO [dojindo.com]
Determining the Optimal Concentration of OPC-163493 for HepG2 Cells: Application Notes and Protocols
Application Notes
Introduction
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent.[1] Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This disruption of oxidative phosphorylation has significant effects on cellular metabolism and signaling pathways. In the context of hepatocellular carcinoma (HCC) cell lines like HepG2, studying the effects of mitochondrial uncouplers such as this compound can provide insights into cancer cell metabolism, stress responses, and potential therapeutic vulnerabilities. Determining the optimal concentration of this compound is a critical first step for in vitro studies to ensure reproducible and meaningful results. This document provides a detailed protocol for determining the optimal concentration of this compound in HepG2 cells by assessing its impact on cell viability and mitochondrial respiration.
Mechanism of Action
This compound acts as a protonophore, transporting protons across the inner mitochondrial membrane independent of ATP synthase.[2] This uncoupling of respiration from ATP synthesis leads to a decrease in the mitochondrial membrane potential and a reduction in cellular ATP levels. Consequently, the AMP/ATP ratio increases, which is a key cellular energy sensor. A primary downstream effector of an elevated AMP/ATP ratio is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK can trigger a cascade of signaling events to restore energy balance, including the inhibition of anabolic pathways and the stimulation of catabolic processes. Furthermore, mitochondrial uncoupling can lead to an increase in reactive oxygen species (ROS) production, which can induce cellular stress and apoptosis.[1]
Relevance for HepG2 Cells
HepG2 cells are a widely used in vitro model for human hepatocellular carcinoma. Cancer cells often exhibit altered metabolic phenotypes, including a reliance on aerobic glycolysis (the Warburg effect). By targeting mitochondrial function, this compound can be used to probe the metabolic flexibility of HepG2 cells and identify dependencies on oxidative phosphorylation. Understanding the dose-dependent effects of this compound on HepG2 cell viability and metabolism is essential for designing experiments to investigate its potential as an anti-cancer agent or to study the fundamental biology of liver cancer.
Experimental Protocols
This protocol outlines a two-pronged approach to determine the optimal concentration of this compound for use with HepG2 cells:
-
Cell Viability Assay (MTT): To determine the cytotoxic effects of a range of this compound concentrations and to calculate the half-maximal inhibitory concentration (IC50).
-
Mitochondrial Function Assay (Seahorse XF Cell Mito Stress Test): To directly measure the effect of this compound on mitochondrial respiration and to identify the concentration range that elicits a significant uncoupling effect.
1. HepG2 Cell Culture
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells every 2-3 days or when they reach 80-90% confluency.
2. Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare fresh dilutions of this compound in culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
3. Protocol for MTT Cell Viability Assay
This assay determines the concentration of this compound that is cytotoxic to HepG2 cells.
-
Day 1: Cell Seeding
-
Harvest and count HepG2 cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of growth medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Day 2: this compound Treatment
-
Prepare a serial dilution of this compound in growth medium. A suggested concentration range is 0.1 µM to 100 µM (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Day 4 (for 48h incubation): MTT Assay
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
4. Protocol for Seahorse XF Cell Mito Stress Test
This assay directly measures the impact of this compound on mitochondrial respiration.
-
Day 1: Cell Seeding
-
Seed HepG2 cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density (typically 2 x 10⁴ cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Day 2: Assay Preparation and Execution
-
Hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare fresh Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Wash the cells with the assay medium and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Prepare the injection solutions:
-
Port A: this compound at various concentrations (e.g., 0.3 µM, 1 µM, 3 µM, 10 µM) or vehicle (assay medium with DMSO).
-
Port B: Oligomycin (an ATP synthase inhibitor).
-
Port C: FCCP (a classical mitochondrial uncoupler, to determine maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to shut down mitochondrial respiration).
-
-
Load the sensor cartridge with the injection solutions and place it into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on HepG2 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0.1% DMSO) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) | Calculate | Calculate | Calculate |
Table 2: Effect of this compound on Mitochondrial Respiration in HepG2 Cells (Seahorse XF Assay)
| This compound Concentration (µM) | Basal Respiration (OCR, pmol/min) | Proton Leak (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | ||||
| 0.3 | ||||
| 1 | ||||
| 3 | ||||
| 10 |
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound in HepG2 cells.
Caption: Signaling pathway affected by this compound in HepG2 cells.
References
- 1. SR4 Uncouples Mitochondrial Oxidative Phosphorylation, Modulates AMP-dependent Kinase (AMPK)-Mammalian Target of Rapamycin (mTOR) Signaling, and Inhibits Proliferation of HepG2 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPC-163493 Administration in Zucker Diabetic Fatty (ZDF) Rats
These application notes provide a detailed protocol for the administration of OPC-163493, a liver-localized mitochondrial uncoupler, to Zucker diabetic fatty (ZDF) rats, a model for type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.
Introduction
This compound is an experimental drug that acts as a mitochondrial uncoupler, primarily in the liver.[1][2][3] This mechanism of action leads to an increase in energy expenditure and has shown promise in improving glucose metabolism and reducing hepatic steatosis in preclinical models of diabetes.[1][2][3] Studies in Zucker diabetic fatty (ZDF) rats have demonstrated its efficacy in lowering key diabetic markers.[4][5]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key diabetic parameters in male ZDF rats.
Table 1: Effect of 6-Week this compound Monotherapy on HbA1c in Male ZDF Rats (11 weeks old at baseline) [1][5]
| Dosage (mg/kg/day, BID oral gavage) | HbA1c Change from Baseline (%) |
| Vehicle | +3.41 |
| 2 | -0.45 (13.2% reduction vs. vehicle) |
| 4 | -0.53 (14.5% reduction vs. vehicle) |
| 10 | -1.3 (38.1% reduction vs. vehicle) |
Table 2: Effect of 6-Week this compound Combination Therapy on HbA1c in Male ZDF Rats [5]
| Treatment | HbA1c Change from Baseline (%) |
| Vehicle | +2.97 |
| Metformin (100 mg/kg/day) | No significant effect |
| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | Significant reduction (35.0% vs. vehicle) |
| Sitagliptin (10 mg/kg/day) | -11.4% reduction vs. vehicle |
| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | Significant reduction (50.5% vs. vehicle) |
Table 3: Effect of Repetitive Oral Dosing of this compound on HbA1c in Older Male ZDF Rats (27-33 weeks old) [4]
| Dosage (mg/kg/day, BID) | Duration | HbA1c Change from Baseline (%) |
| Vehicle | 43 days | - |
| 6 | 28 days | Significant reduction |
| 10 | 28 days | Significant reduction |
| 10 | 43 days | Significant reduction |
Table 4: Effect of this compound on Fasting Blood Glucose in Male ZDF Rats [3]
| Dosage (mg/kg/day) | Duration | Effect on Fasting Blood Glucose |
| 4 | 6 weeks | Significantly lowered |
| 10 | 6 weeks | Significantly lowered |
Experimental Protocols
Animal Model
-
Species: Zucker diabetic fatty (ZDF) rats, male.
-
Age at study initiation: 11 weeks for standard efficacy studies[1][4] or 27-33 weeks for studies on rats with extreme insulin resistance.[4]
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.
-
Housing: Rats should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for fasting.
This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a 5% gum arabic solution.[4][6]
-
Administration Route: Oral gavage is a common method of administration.[4] Alternatively, this compound can be mixed with chow for longer-term studies.[4]
-
Dosing Regimen: Dosing is typically performed twice daily (BID).[1][4]
-
Dosage: Effective doses in ZDF rats range from 2 to 10 mg/kg/day.[1][4][5]
Experimental Procedure for Efficacy Studies
-
Animal Allocation: Randomly allocate animals to treatment groups based on baseline HbA1c and fasting blood glucose levels to ensure even distribution.[1][4]
-
Baseline Measurements: Prior to the start of treatment, collect baseline data for HbA1c and fasting blood glucose.
-
Treatment Period: Administer this compound or vehicle control daily for the specified duration of the study (e.g., 6 weeks).[1][5]
-
Monitoring: Monitor animal body weight and food intake regularly throughout the study.[5]
-
Blood Sampling and Analysis:
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Visualizations
Mechanism of Action: Mitochondrial Uncoupling
Caption: Proposed mechanism of this compound in hepatocytes.
Experimental Workflow for this compound Efficacy Study in ZDF Rats
References
- 1. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lowering fasting blood glucose with non‐dialyzable material of cranberry extract is dependent on host genetic background, sex and diet - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Akita Mice in OPC-163493 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Akita (C57BL/6-Ins2Akita/J) mouse is a well-established model of spontaneous, insulin-dependent type 1 diabetes.[1][2] A point mutation in the insulin 2 (Ins2) gene leads to misfolding of the proinsulin protein, causing endoplasmic reticulum stress and subsequent apoptosis of pancreatic β-cells.[2][3] This results in severe hypoinsulinemia and hyperglycemia, typically developing by 3-4 weeks of age, particularly in males.[1] These characteristics make the Akita mouse an invaluable tool for investigating the pathophysiology of type 1 diabetes and for the preclinical evaluation of novel therapeutic agents.
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent.[4] Its mechanism of action is independent of insulin, making it a promising candidate for the treatment of diabetes.[5] By increasing the permeability of the inner mitochondrial membrane to protons, this compound dissipates the proton motive force, leading to an increase in oxygen consumption and a reduction in the efficiency of ATP synthesis. This controlled increase in cellular respiration can enhance glucose and fatty acid metabolism, thereby lowering blood glucose levels. Studies have demonstrated that this compound ameliorates glycated hemoglobin (HbA1c) in various diabetic animal models, including Akita mice.[6]
These application notes provide a comprehensive overview and detailed protocols for utilizing Akita mice to investigate the therapeutic potential of this compound in a preclinical setting.
Data Presentation
Efficacy of this compound on Glycated Hemoglobin (HbA1c) in Akita Mice
The following table summarizes the reported effects of this compound on HbA1c levels in male Akita mice.
| Treatment Group | Dosage | Duration | Mean HbA1c (%) | Standard Error (SE) |
| Control (Chow) | 0% | 6 weeks | 11.5 | 0.4 |
| This compound | 0.01% in chow | 6 weeks | 10.2 | 0.3 |
| This compound | 0.02% in chow | 6 weeks | 9.8 | 0.3 |
Data adapted from a study where this compound was administered to male Akita mice between 6 and 12 weeks of age.[7]
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Male C57BL/6-Ins2Akita/J mice.
-
Source: The Jackson Laboratory (Stock No: 003548) or other reputable vendors.
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and controlled temperature (22-24°C) and humidity (40-60%). Standard chow and water should be provided ad libitum unless otherwise specified in the experimental protocol. Due to polyuria in diabetic mice, frequent cage changes are recommended.
-
Acclimatization: Allow at least one week for acclimatization before the start of any experimental procedures.
Experimental Design and Drug Administration
This protocol is based on published studies investigating the effects of this compound in diabetic animal models.[7]
-
Study Groups:
-
Group 1: Akita mice on control chow (n=10-12)
-
Group 2: Akita mice on chow mixed with 0.01% this compound (w/w) (n=10-12)
-
Group 3: Akita mice on chow mixed with 0.02% this compound (w/w) (n=10-12)
-
(Optional) Group 4: Wild-type C57BL/6J mice on control chow (for baseline comparison)
-
-
Age of Onset: Treatment should commence at 6 weeks of age, by which time hyperglycemia is well-established in male Akita mice.
-
Duration: The treatment period should be 6 weeks.
-
Drug Formulation and Administration:
-
This compound is incorporated into standard rodent chow at the specified concentrations (0.01% and 0.02% by weight). This can be achieved through a custom diet formulation service.
-
Provide the respective medicated or control chow to the assigned groups ad libitum.
-
Monitor food and water intake daily or weekly to assess any treatment-related effects on consumption.
-
Monitoring and Sample Collection
A consistent monitoring schedule is crucial for reliable data collection.
-
Body Weight: Measure and record the body weight of each mouse weekly.
-
Blood Glucose:
-
Monitor non-fasting blood glucose levels weekly.
-
Collect a small drop of blood from the tail vein.
-
Use a calibrated glucometer for measurement.
-
Measurements should be taken at the same time of day for consistency.
-
-
Glycated Hemoglobin (HbA1c):
-
At the end of the 6-week treatment period, collect whole blood via cardiac puncture or from the retro-orbital sinus under terminal anesthesia.
-
Collect the blood in EDTA-coated tubes to prevent coagulation.
-
Analyze HbA1c levels using a commercially available mouse HbA1c assay kit following the manufacturer's instructions.
-
-
Plasma Insulin:
-
Collect blood in EDTA-coated tubes and centrifuge at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure insulin levels using a mouse insulin ELISA kit.
-
Biochemical Assays
Standard biochemical assays are essential for a comprehensive assessment of the diabetic phenotype and the effects of this compound.
-
Oral Glucose Tolerance Test (OGTT): An OGTT can be performed at the end of the study to assess glucose disposal.
-
Fast mice for 4-6 hours (with free access to water).
-
Administer a 2 g/kg body weight bolus of glucose via oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Serum Lipid Profile: At termination, collect serum to measure triglycerides and cholesterol levels using commercially available assay kits.
Visualizations
Signaling Pathway of this compound in a Hepatocyte
Caption: Mechanism of this compound in hepatocytes.
Experimental Workflow for this compound Study in Akita Mice
Caption: Workflow for evaluating this compound in Akita mice.
Conclusion
The Akita mouse model provides a robust platform for evaluating the efficacy of insulin-independent antidiabetic compounds like this compound. The protocols outlined in these application notes offer a standardized approach to conducting such studies, ensuring the generation of reliable and reproducible data. The significant reduction in HbA1c observed in Akita mice treated with this compound underscores the therapeutic potential of mitochondrial uncoupling as a strategy for managing type 1 diabetes. Further investigations using this model can help elucidate the long-term benefits and safety profile of this compound, paving the way for its potential clinical development.
References
- 1. Male Akita mice develop signs of bladder underactivity independent of NLRP3 as a result of a decrease in neurotransmitter release from efferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from the Akita mouse - Renal Fellow Network [renalfellow.org]
- 3. Inhibition of mTORC1 by ER stress impairs neonatal β-cell expansion and predisposes to diabetes in the Akita mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring Oxygen Consumption Rate After OPC-163493 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is a novel, liver-targeted mitochondrial uncoupler developed for the potential treatment of metabolic diseases such as diabetes.[1][2] Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane.[3] This process leads to an increase in the rate of oxygen consumption (OCR) as the electron transport chain attempts to compensate for the reduced proton-motive force.[3] Measuring the OCR is therefore a critical method for assessing the activity and potency of mitochondrial uncouplers like this compound. This application note provides a detailed protocol for measuring the OCR in cultured cells treated with this compound using the Agilent Seahorse XF Analyzer.
Mechanism of Action
Mitochondrial uncouplers like this compound act as protonophores, transporting protons across the inner mitochondrial membrane back into the mitochondrial matrix, bypassing ATP synthase.[3] This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and an increase in the rate of electron transport and, consequently, oxygen consumption.[4] The energy from the proton gradient is dissipated as heat. The resulting decrease in intracellular ATP levels can activate signaling pathways such as the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[4]
Caption: this compound dissipates the proton gradient, increasing O₂ consumption.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on the oxygen consumption rate in human liver carcinoma HepG2 cells. Data has been compiled from published studies.
| Compound | Cell Line | Parameter | Concentration | Result | Reference |
| This compound | HepG2 | Minimum Effective Concentration (MEC) for OCR increase | 0.313 µM | Induces a measurable increase in OCR. | [5] |
| This compound | HepG2 | Significant OCR Increase | 1.25 - 10 µM | A significant, dose-dependent increase in OCR is observed. | [6] |
| This compound | HepG2 | Concentration for Peak ΔOCR | 2.5 µM | The maximal change in OCR is observed at this concentration. | |
| FCCP (Control) | HepG2 | Concentration for Peak ΔOCR | 0.4 µM | A well-known uncoupler used for comparison. | |
| DNP (Control) | HepG2 | Significant OCR Increase | 40 µM | A classical uncoupler used for comparison. | [6] |
Experimental Protocols
Measuring Oxygen Consumption Rate using the Agilent Seahorse XF Analyzer
This protocol is adapted for a Seahorse XF96 instrument and is based on the Cell Mito Stress Test.
Materials:
-
Agilent Seahorse XF96 Analyzer
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF96 Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine)
-
HepG2 cells (or other cell line of interest)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Protocol:
Day 1: Cell Seeding
-
Culture HepG2 cells to approximately 80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 1.5–2.0 × 10⁴ HepG2 cells per well in a Seahorse XF96 cell culture microplate in 80 µL of complete growth medium.[2]
-
Leave the background correction wells (A1, A12, H1, H12) with media only.
-
Incubate the plate at 37°C with 5% CO₂ overnight.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the Seahorse XF96 sensor cartridge on top. Incubate at 37°C in a non-CO₂ incubator overnight.
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Adjust the pH to 7.4.
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at 10x the final desired concentration.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. For a standard Mito Stress Test with a preceding drug treatment, the loading will be as follows:
-
Port A: this compound (or vehicle control)
-
Port B: Oligomycin (e.g., final concentration 1.0-2.0 µM)
-
Port C: FCCP (e.g., final concentration 0.5-1.0 µM, requires titration for optimal concentration)
-
Port D: Rotenone/Antimycin A (e.g., final concentration 0.5 µM each)
-
-
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Wash the cells by removing the growth medium and adding 180 µL of pre-warmed assay medium. Repeat twice.
-
After the final wash, add 180 µL of assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 1 hour prior to the assay.
-
-
Run the Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell culture microplate.
-
Start the assay. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
Caption: Workflow for measuring OCR after this compound treatment.
Data Analysis and Interpretation
The Seahorse XF software will generate a profile of the OCR over time. The key parameters to analyze are:
-
Basal Respiration: The initial OCR before any injections.
-
OCR after this compound injection: An increase in this rate compared to the vehicle control indicates mitochondrial uncoupling activity.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection. In the presence of a potent uncoupler, this response will be minimal.
-
Maximal Respiration: The OCR after FCCP injection. A potent uncoupler like this compound may induce a maximal or near-maximal respiratory rate on its own.
-
Non-Mitochondrial Respiration: The remaining OCR after injection of rotenone and antimycin A.
By comparing the OCR of cells treated with different concentrations of this compound to a vehicle control, a dose-response curve can be generated to determine parameters such as EC₅₀.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Mitochondrial Uncoupling Proteins: Subtle Regulators of Cellular Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPC-163493 TCA Cycle Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent.[1] By selectively dissipating the proton gradient across the inner mitochondrial membrane, this compound stimulates the electron transport chain and consequently activates the Tricarboxylic Acid (TCA) cycle to increase the production of reducing equivalents (NADH and FADH₂). This mechanism enhances cellular respiration and substrate oxidation, offering therapeutic potential for metabolic diseases such as diabetes and non-alcoholic fatty liver disease (NAFLD).[2] These application notes provide detailed protocols for assessing the activation of the TCA cycle by this compound in a laboratory setting.
Mechanism of Action: this compound-Induced TCA Cycle Activation
This compound acts as a protonophore, transporting protons from the mitochondrial intermembrane space back into the matrix, independent of ATP synthase. This uncoupling of oxidative phosphorylation leads to a decrease in the proton motive force. To compensate and attempt to re-establish the proton gradient, the electron transport chain (ETC) activity increases, leading to a higher rate of oxygen consumption. The increased demand for NADH and FADH₂ by the ETC directly stimulates the enzymatic reactions of the TCA cycle to accelerate the oxidation of acetyl-CoA. A key regulator in this process is AMP-activated protein kinase (AMPK), which is activated by the shift in the cellular AMP/ATP ratio resulting from the uncoupled mitochondrial respiration.[3] Activated AMPK can further promote catabolic pathways that fuel the TCA cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo analysis of metabolites involved in the TCA cycle and glutamine metabolism associated with cisplatin resistance in human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
OPC-163493 solubility and preparation for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is an orally active and liver-targeted mitochondrial uncoupling agent with potential therapeutic applications in metabolic diseases.[1] As a mitochondrial uncoupler, this compound dissipates the proton motive force across the inner mitochondrial membrane, leading to an increase in mitochondrial respiration and a decrease in the production of reactive oxygen species (ROS).[1][2] This mechanism of action makes it a subject of interest for conditions such as diabetes and nonalcoholic fatty liver disease (NAFLD).[3][4][5] Preclinical studies have demonstrated its efficacy in improving glycemic control and reducing hepatic steatosis.[3][4] These notes provide essential information on the solubility of this compound and detailed protocols for its preparation for in vitro experiments.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for the design and reproducibility of in vitro studies. The following table summarizes the available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 372.79 | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1] |
Experimental Protocols: Preparation of this compound for In Vitro Experiments
This protocol outlines the steps for preparing a stock solution of this compound and its subsequent dilution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, dissolve 3.35 mg of this compound (Molecular Weight: 335.33 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
For in vitro experiments using isolated rat liver mitochondria, this compound has been shown to be effective in a concentration range of 0.5-10 μM.[1]
-
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a mitochondrial uncoupler.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for evaluating the effects of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Safe Mitochondrial Uncoupler, this compound – Fight Aging! [fightaging.org]
Assessing the Efficacy of OPC-163493 in Animal Models of Metabolic Syndrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of OPC-163493, a novel, orally active, and liver-targeted mitochondrial uncoupling agent, in relevant animal models of metabolic syndrome. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction to this compound and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes.[1][2] These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Animal models that mimic these conditions are crucial for the development of new therapeutic strategies.[1][2][3]
This compound is a mitochondrial uncoupling agent that is specifically targeted to the liver.[4][5][6] By uncoupling oxidative phosphorylation in hepatocytes, this compound increases energy expenditure, which can lead to improvements in glycemic control and lipid metabolism.[5][6] Its liver-specific action is designed to minimize the systemic side effects associated with previous generations of mitochondrial uncouplers.[5][7]
Efficacy Data in Animal Models
The efficacy of this compound has been evaluated in various animal models of metabolic syndrome and diabetes. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Animal Model | Treatment Group (Oral Administration) | Duration | Result |
| HbA1c Reduction | Male ZDF Rats | 2 mg/kg/day | 6 weeks | Suppressed HbA1c elevation by 0.45 percentage points (13.2% reduction vs. vehicle)[5][8] |
| 4 mg/kg/day | 6 weeks | Suppressed HbA1c elevation by 0.53 percentage points (14.5% reduction vs. vehicle)[5][8] | ||
| 10 mg/kg/day | 6 weeks | Suppressed HbA1c elevation by 1.3 percentage points (38.1% reduction vs. vehicle)[5][8] | ||
| Fasting Blood Glucose | Male ZDF Rats | 4 mg/kg/day | 6 weeks | Significantly lowered fasting blood glucose levels.[4][8] |
| 10 mg/kg/day | 6 weeks | Significantly lowered fasting blood glucose levels.[4][8] | ||
| Plasma Insulin | Male ZDF Rats | 2, 4, 10 mg/kg/day | 6 weeks | No significant effect on plasma insulin levels.[4][8] |
| Body Weight & Food Intake | Male ZDF Rats | 2, 4, 10 mg/kg/day | 6 weeks | Did not affect body weight and food intake.[4][8] |
Table 2: Efficacy of this compound in Akita Mice (Model of Type 1 Diabetes)
| Parameter | Animal Model | Treatment Group (Mixed Chow) | Duration | Result |
| HbA1c Reduction | Male Akita Mice | 0.01% in chow | 6 weeks | Significantly suppressed HbA1c elevation.[6] |
| 0.02% in chow | 6 weeks | Significantly suppressed HbA1c elevation.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these preclinical studies.
Animal Models
-
Zucker Diabetic Fatty (ZDF) Rat: An established model of obesity, insulin resistance, and type 2 diabetes.[2][3] These rats have a mutation in the leptin receptor gene, leading to hyperphagia and the development of metabolic syndrome characteristics.[2]
-
Akita Mouse: A genetic model of insulin-dependent type 1 diabetes due to a spontaneous mutation in the insulin 2 gene, leading to pancreatic beta-cell dysfunction.[6]
-
High-Fat Diet (HFD)-Induced Obese Mice: A common model to induce metabolic syndrome. C57BL/6J mice are particularly susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.[9][10]
Induction of Metabolic Syndrome with High-Fat Diet
-
Animal Strain: C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity and metabolic dysfunction.[9]
-
Diet Composition: A high-fat diet with 45% to 60% of total calories from fat is typically used.[9][11] The fat source can be lard or a combination of fats to mimic a Western diet.
-
Duration: Mice are typically fed the high-fat diet for 8-16 weeks to induce a robust metabolic syndrome phenotype.[11][12]
-
Monitoring: Body weight, food intake, and fasting blood glucose should be monitored regularly (e.g., weekly or bi-weekly).
This compound Administration
-
Formulation: For oral gavage, this compound can be suspended in a vehicle such as a 0.5% aqueous solution of methylcellulose.
-
Dosage: Effective doses in ZDF rats ranged from 2 to 10 mg/kg/day.[4][8]
-
Route of Administration: Oral gavage is a common and effective route.[4] Alternatively, for longer-term studies, the compound can be mixed into the chow.[6]
-
Frequency: Once or twice daily administration has been used.[8]
Measurement of Key Parameters
-
Blood Glucose:
-
Fasting blood glucose can be measured from tail vein blood using a standard glucometer after a 4-6 hour fast.
-
For an Oral Glucose Tolerance Test (OGTT), after an overnight fast, a baseline blood glucose sample is taken. Then, a glucose solution (e.g., 2 g/kg body weight) is administered orally. Blood glucose is then measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]
-
-
Glycated Hemoglobin (HbA1c):
-
Whole blood is collected in EDTA-containing tubes.
-
HbA1c levels are measured using commercially available assay kits, typically based on immunoassay or chromatography methods.
-
-
Plasma Insulin and Lipids:
-
Blood is collected in EDTA-containing tubes and centrifuged to separate plasma.
-
Insulin levels can be measured using an ELISA kit.
-
Triglycerides and cholesterol can be measured using standard enzymatic colorimetric assays.
-
-
Hyperinsulinemic-Euglycemic Clamp:
-
This is a gold-standard technique to assess insulin sensitivity.
-
Surgical catheterization of a vein (for infusions) and an artery (for sampling) is required.
-
A continuous infusion of insulin is administered to raise plasma insulin to a high physiological level.
-
A variable infusion of glucose is given to "clamp" the blood glucose at a euglycemic level (e.g., around 140 mg/dL).[6]
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for preclinical efficacy studies.
Logical Relationship: From Mitochondrial Uncoupling to Therapeutic Effects
Caption: Logical flow from mechanism to therapeutic effect.
References
- 1. Characterization of the ZDSD Rat: A Translational Model for the Study of Metabolic Syndrome and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zucker diabetic fatty (ZDF) rats [pelvipharm.com]
- 3. Experimental rat models to study the metabolic syndrome | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Rat Models of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. A high-fat diet supplemented with fish oil improves metabolic features associated with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Fat Diet-Induced Changes in Hepatic Protein Abundance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The impact of high-glucose or high-fat diets on the metabolomic profiling of mice [frontiersin.org]
- 12. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Cell Viability Following OPC-163493 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action involves the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a reduction in mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) production.[1] This modulation of mitochondrial function gives this compound therapeutic potential in various metabolic diseases, including diabetes and nonalcoholic fatty liver disease, as well as cardiovascular conditions.[1] Furthermore, the induction of mitochondrial dysfunction is a known strategy to trigger cell death in cancer cells, making the assessment of cell viability a critical step in evaluating the therapeutic potential and cytotoxic effects of this compound.
These application notes provide detailed protocols for three commonly used cell viability assays—MTT, CellTiter-Glo®, and Annexin V/PI—to assess the cellular response to this compound treatment. The selection of a suitable assay is crucial and depends on the specific research question, as each assay measures different aspects of cell health, from metabolic activity to membrane integrity and the induction of apoptosis.
Mechanism of Action: Mitochondrial Uncoupling and Cell Fate
Mitochondrial uncouplers like this compound disrupt the tight coupling between the electron transport chain and ATP synthesis. By transporting protons back into the mitochondrial matrix, they dissipate the proton-motive force that drives ATP synthase. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, effectively "uncoupling" the two processes.
The downstream cellular consequences of mitochondrial uncoupling can be complex and context-dependent, potentially leading to either cell survival through adaptive mechanisms or cell death. A significant and sustained disruption of mitochondrial function can trigger the intrinsic pathway of apoptosis. Key events in this pathway include the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Signaling pathway of this compound-induced apoptosis.
Recommended Cell Viability Assays
The choice of assay should be guided by the specific aspect of cell viability being investigated.
-
MTT Assay: Measures metabolic activity, providing an indication of overall cell health and proliferation.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels, offering a highly sensitive measure of metabolically active cells.
-
Annexin V/PI Apoptosis Assay: Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing detailed information on the mode of cell death.
Experimental Protocols
The following are detailed protocols for performing cell viability assays with this compound. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. Based on in vitro studies of this compound's effect on the oxygen consumption rate in HepG2 cells, a starting concentration range of 1 µM to 20 µM is suggested.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings. Calculate cell viability as a percentage of the control.
Caption: Workflow for the MTT cell viability assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence. Calculate cell viability as a percentage of the control.
Caption: Workflow for the CellTiter-Glo® assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Gating strategy for Annexin V/PI assay.
Data Presentation
Quantitative data from the cell viability assays should be summarized in clearly structured tables for easy comparison. Below are example tables for each assay.
Table 1: MTT Assay - Effect of this compound on Cell Viability (%)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 5 | 85 ± 6.1 | 75 ± 5.9 | 60 ± 6.8 |
| 10 | 60 ± 5.8 | 45 ± 6.2 | 30 ± 5.3 |
| 20 | 40 ± 4.9 | 25 ± 4.5 | 15 ± 3.9 |
Table 2: CellTiter-Glo® Assay - Effect of this compound on Cell Viability (Relative Luminescence Units)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 1,200,000 ± 85,000 | 1,500,000 ± 92,000 | 1,800,000 ± 110,000 |
| 1 | 1,150,000 ± 79,000 | 1,400,000 ± 88,000 | 1,650,000 ± 105,000 |
| 5 | 980,000 ± 71,000 | 1,100,000 ± 81,000 | 1,050,000 ± 95,000 |
| 10 | 700,000 ± 65,000 | 650,000 ± 72,000 | 500,000 ± 68,000 |
| 20 | 450,000 ± 55,000 | 350,000 ± 49,000 | 250,000 ± 41,000 |
Table 3: Annexin V/PI Assay - Percentage of Cell Populations after 48-hour this compound Treatment
| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |
| 1 | 92 ± 2.5 | 4 ± 0.7 | 4 ± 1.1 |
| 5 | 70 ± 3.2 | 15 ± 1.8 | 15 ± 2.5 |
| 10 | 40 ± 4.1 | 35 ± 3.5 | 25 ± 3.1 |
| 20 | 20 ± 3.8 | 50 ± 4.2 | 30 ± 3.9 |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for assessing the effects of this compound on cell viability. By employing a combination of metabolic, ATP-based, and apoptosis-specific assays, researchers can gain a detailed understanding of the cellular response to this novel mitochondrial uncoupler. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Troubleshooting unexpected results in OPC-163493 experiments
Welcome to the technical support center for OPC-163493. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to decrease the efficiency of oxidative phosphorylation in mitochondria, which leads to calorie-wasting.[2][3] This action is independent of insulin signaling and has shown anti-diabetic and lipid-lowering effects in preclinical models.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What is the stability of this compound in solution?
A3: Like many small molecule inhibitors, the stability of this compound in aqueous media can be a factor in long-term experiments.[5] It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If instability is suspected, consider reducing the incubation time or refreshing the media with a new inhibitor during long-term assays.[5]
Q4: Are there known off-target effects for this compound?
A4: While this compound is designed to be a liver-targeted mitochondrial uncoupler, high concentrations may lead to off-target effects.[5][6] Preclinical safety studies have identified the liver, blood vessels, and kidneys as potential target organs for toxicity at high doses in animal models.[7] It is always recommended to perform dose-response experiments to determine the optimal concentration range for your specific model.[5]
Troubleshooting Guides
Issue 1: No observable effect on cellular metabolism or viability.
Q: I've treated my cells with this compound but I'm not seeing the expected decrease in mitochondrial membrane potential or an effect on cell viability. What could be the issue?
A: This is a common issue that can arise from several factors related to the compound's activity in a cellular environment.[8]
-
Compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It's important to perform a dose-response experiment to determine the effective concentration range.[4]
-
Cell Line Specificity: The metabolic activity and sensitivity to mitochondrial uncouplers can vary significantly between different cell lines.[4] Ensure your chosen cell line has a high level of oxidative phosphorylation for the effects of an uncoupler to be prominent.
-
Compound Precipitation: After diluting the DMSO stock solution into your aqueous cell culture medium, the compound may have precipitated out of solution.[5] Always visually inspect your final working solution for any signs of precipitation. To aid dissolution, you can try vortexing or brief sonication.[4]
-
Cell Density and Incubation Time: The response to a compound can be influenced by the cell density and the duration of the treatment. It is recommended to optimize these parameters by performing a pilot time-course experiment with varying cell densities.[9]
Issue 2: Higher than expected cytotoxicity at low concentrations.
Q: I'm observing significant cell death at concentrations of this compound that are reported to be non-toxic. Why might this be happening?
A: Unexpected cytotoxicity can be a concern and may be due to the following:
-
Compound Purity: The presence of impurities in your this compound preparation could be contributing to the observed cytotoxicity.[4] Ensure you are using a high-purity compound.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[4] Your specific cell line may be particularly sensitive to mitochondrial uncoupling.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[4] It is crucial to include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
-
Contamination: Rule out the possibility of contamination (e.g., bacterial or mycoplasma) in your cell cultures, as this can lead to increased cell stress and death.
Issue 3: Inconsistent results between experiments.
Q: My results with this compound are varying from one experiment to the next. What are the potential sources of this inconsistency?
A: Inconsistent results are a frequent challenge in cell-based assays.[5][9] Key factors to consider include:
-
Compound Handling: Ensure consistent preparation and storage of your this compound stock solutions.[5] Avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Minor variations in cell density, passage number, incubation times, and media composition can all contribute to variability.[9] Standardizing these parameters across all experiments is critical.
-
Assay Performance: Ensure that the assays you are using to measure the effects of this compound are performing optimally and that all reagents are within their expiration dates.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Zucker Diabetic Fatty (ZDF) Rat Model
| Dosage (mg/kg/day) | HbA1c Lowering Effect (% points) | Reduction from Vehicle (%) |
| 2 | 0.45 | 13.2 |
| 4 | 0.53 | 14.5 |
| 10 | 1.3 | 38.1 |
| Data from a six-week oral dosing study in male ZDF rats.[10] |
Table 2: Preclinical Safety Profile of this compound
| Animal Model | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat (male) | 10 mg/kg/day |
| Rat (female) | 50 mg/kg/day |
| Data from a 13-week repeated oral dose toxicity study.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).
-
Cell Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Add solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values.
Protocol 2: Western Blot for Assessing Downstream Signaling
This protocol can be adapted to measure the phosphorylation status of proteins downstream of pathways affected by mitochondrial uncoupling, such as AMPK.
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of your protein of interest.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Signaling pathway of this compound as a mitochondrial uncoupler.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Safe Mitochondrial Uncoupler, this compound – Fight Aging! [fightaging.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OPC-163493 Dose for In Vivo Research: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of OPC-163493 in in vivo experiments to minimize toxicity while maintaining efficacy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to decrease the proton gradient across the inner mitochondrial membrane, which leads to an increase in oxygen consumption and dissipation of energy as heat.[2][3] This process, known as mitochondrial uncoupling, can have therapeutic effects in metabolic diseases like diabetes by increasing energy expenditure.[4][5] this compound is designed to be preferentially taken up by the liver, which helps to reduce systemic exposure and potential side effects.[4][6]
Q2: What are the known target organs for this compound toxicity in preclinical studies?
Preclinical studies in various animal models have identified the following primary target organs for this compound toxicity:
It is crucial to monitor these organs closely during in vivo experiments.
Q3: What are the typical signs of toxicity observed in animal studies?
Researchers should be vigilant for the following signs of toxicity, which have been reported in preclinical studies at high doses:
-
Rats: Increased body temperature, rigor mortis, focal necrosis and fatty changes in the liver.[5][7][8]
-
Dogs: Gastrointestinal issues, decreased body weight and food consumption, necrotizing arteritis in multiple organs, and meningitis with brain hemorrhage.[5][7][8]
-
Monkeys: Vomiting, decreased food consumption, reduced locomotor activity, and degeneration of renal tubules.[5][7][8]
Troubleshooting Guide: Managing In Vivo Toxicity
This guide provides a structured approach to troubleshoot and mitigate toxicity when using this compound in your animal models.
Issue 1: Observed Signs of Liver Toxicity in Rats (e.g., elevated liver enzymes, histological changes)
Possible Cause: The administered dose of this compound may be too high, exceeding the No-Observed-Adverse-Effect-Level (NOAEL).
Troubleshooting Steps:
-
Dose Reduction: The most critical step is to lower the dose. Refer to the preclinical toxicology data for guidance on dose selection.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD modeling to understand the drug exposure in your specific animal model and correlate it with the observed toxicity.
-
Staggered Dosing: Consider a dose-escalation study design to identify the maximum tolerated dose (MTD) in your experimental setup.
-
Supportive Care: Provide appropriate supportive care to the animals as recommended by your institutional animal care and use committee (IACUC).
Issue 2: Gastrointestinal or Vascular Toxicity in Dogs
Possible Cause: Similar to liver toxicity in rats, these effects in dogs are likely due to high systemic exposure to this compound.
Troubleshooting Steps:
-
Dose Adjustment: Immediately reduce the administered dose.
-
Route of Administration: While this compound is orally active, consider if the formulation and administration route are optimal for minimizing local gastrointestinal irritation.
-
Cardiovascular Monitoring: Implement cardiovascular monitoring (e.g., blood pressure, heart rate) to detect early signs of vascular effects.
Issue 3: Signs of Renal Toxicity in Monkeys (e.g., changes in urine output, elevated creatinine)
Possible Cause: The dose of this compound may be causing renal tubular damage.
Troubleshooting Steps:
-
Dose Titration: Carefully titrate the dose downwards to a level that does not induce renal toxicity.
-
Hydration: Ensure adequate hydration of the animals to support renal function.
-
Biomarker Monitoring: Regularly monitor renal biomarkers (e.g., serum creatinine, BUN, urinalysis) to track kidney function.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies to aid in dose selection and toxicity monitoring.
Table 1: No-Observed-Adverse-Effect-Level (NOAEL) of this compound in Preclinical Species
| Species | NOAEL (mg/kg/day) | Route of Administration | Study Duration | Key Findings at NOAEL |
| Rat | 100 | Oral | 13 weeks | No toxicological significance in liver changes observed.[7] |
| Monkey (Male) | 20 | Oral | 13 weeks | No significant adverse effects noted.[7] |
| Monkey (Female) | 40 | Oral | 13 weeks | No significant adverse effects noted.[7] |
Table 2: Pharmacokinetic and Efficacy Data for this compound in Rats
| Parameter | Value | Animal Model | Study Details |
| Effective Dose Range (Anti-diabetic) | 1-10 mg/kg (oral) | Diabetic Rats | 6-week study showed improved HbA1c and lower fasting blood glucose.[1] |
| Effective Dose Range (Lipid-lowering) | 2-4 mg/kg (oral) | High-fat diet Rats | 2-week study demonstrated lipid-lowering effects.[1] |
| Peak Plasma Concentration (Cmax) | 0.393 µg/mL (1.17 µM) | Rats | Single oral dose of 1 mg/kg.[1] |
| Time to Peak Concentration (Tmax) | 3.5 hours | Rats | Single oral dose of 1 mg/kg.[1] |
| Half-life (t1/2) | 3.74 hours | Rats | Single oral dose of 1 mg/kg.[1] |
| Oral Bioavailability | 53.5% | Rats | Single oral dose of 1 mg/kg.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the preclinical safety assessment of this compound. These can serve as a template for designing your own studies.
Protocol 1: In Vivo Repeated Dose Toxicity Study (General Outline)
This protocol is a generalized outline based on the 13-week studies conducted in rats and monkeys.[7]
-
Animal Model: Select the appropriate species (e.g., Sprague-Dawley rats, Cynomolgus monkeys) of a specific age and weight range. Acclimate animals for at least one week before the study begins.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution). Ensure homogeneity and stability of the formulation.
-
Dose Administration: Administer this compound orally via gavage once daily for the duration of the study (e.g., 13 weeks). Include a vehicle control group.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Record body weights weekly.
-
Clinical Pathology: Collect blood and urine samples at specified intervals (e.g., week 4 and week 13) for hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Record organ weights (especially liver, kidneys, and heart).
-
Histopathology: Collect a comprehensive set of tissues from all animals, with a focus on the target organs. Process tissues for histopathological examination by a qualified pathologist.
-
Data Analysis: Analyze all data for dose-dependent effects and determine the NOAEL.
Protocol 2: Measurement of Mitochondrial Respiration
This protocol is based on the methods used to assess the mitochondrial uncoupling activity of this compound.[3]
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) to confluence in appropriate media.
-
Seahorse XF Analyzer: Plate the cells in a Seahorse XF cell culture microplate.
-
Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Compound Injection: Sequentially inject this compound at various concentrations, followed by oligomycin, FCCP (as a positive control), and a mixture of rotenone and antimycin A.
-
Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer will measure the OCR in real-time.
-
Data Analysis: Calculate the change in OCR (ΔOCR) to determine the mitochondrial uncoupling activity of this compound. The minimum effective concentration (MEC) is the lowest concentration that causes a significant increase in OCR.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a mitochondrial uncoupler.
Caption: Troubleshooting workflow for managing in vivo toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of OPC-163493
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating potential off-target effects of OPC-163493, a liver-targeted mitochondrial uncoupling agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and liver-targeted mitochondrial uncoupling agent. Its primary on-target effect is to transport protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in cellular respiration, a reduction in mitochondrial membrane potential (Δψ), and decreased production of reactive oxygen species (ROS).[1] These effects are thought to underlie its therapeutic potential in metabolic diseases like diabetes.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: Preclinical safety studies have identified the liver, blood vessels, and kidneys as the primary organs exhibiting toxicity at high doses of this compound.[2][3] While specific molecular off-targets have not been publicly disclosed, these organ-level toxicities suggest potential unintended interactions with cellular pathways in these tissues. It is crucial to distinguish between exaggerated on-target pharmacology (excessive mitochondrial uncoupling) and genuine off-target binding to other proteins.
Q3: What are the common signs of off-target toxicity observed in preclinical studies?
A3: In animal models, high doses of this compound have been associated with:
-
Liver: Focal necrosis, fatty changes, and granular eosinophilic cytoplasm of hepatocytes.[2][3]
-
Blood Vessels: Necrotizing arteritis in multiple organs.[2][3]
-
Kidneys: Degeneration of the proximal convoluted tubules and other tubular epithelia.[2][3]
-
Systemic Effects: Increased body temperature and rigor mortis at very high doses, which may be an extension of the on-target mitochondrial uncoupling effect.[2]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating on-target from off-target effects is a critical step in drug development. A multi-pronged approach is recommended, including:
-
Using a structurally unrelated compound with the same on-target mechanism: If a different mitochondrial uncoupler with a distinct chemical structure produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the observed phenotype can be reversed by supplementing the cells with a downstream product of the affected pathway (e.g., ATP), it may point to an on-target effect.
-
Target knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (if a specific protein target mediating the uncoupling is known and can be targeted) should phenocopy the on-target effects. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Direct off-target identification assays: Employing techniques like quantitative proteomics or thermal shift assays can help identify unintended binding partners.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
Issue 1: Unexpected Cell Death or Cytotoxicity at Therapeutic Concentrations
Question: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see the therapeutic effects of mitochondrial uncoupling. How can I determine if this is an on-target or off-target effect?
Answer:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Confirm On-Target Effect: First, verify that this compound is inducing mitochondrial uncoupling in your specific cell model at the concentrations causing cytotoxicity. Use an oxygen consumption rate (OCR) assay (e.g., Seahorse XF Analyzer) to measure the bioenergetic profile of the cells. A hallmark of mitochondrial uncoupling is an increase in basal respiration and maximal respiration.
-
Evaluate for Exaggerated On-Target Effect: If significant mitochondrial uncoupling is observed concurrently with cytotoxicity, it's possible that the dose is too high, leading to excessive ATP depletion and subsequent cell death. Try a dose-response experiment with a wider range of concentrations to identify a therapeutic window where uncoupling occurs without significant cell death.
-
Investigate Off-Target Effects: If cytotoxicity occurs at concentrations with minimal or no mitochondrial uncoupling, it is more likely due to an off-target effect. Proceed with off-target identification methods.
Issue 2: Inconsistent Results Across Different Cell Lines
Question: The phenotypic effects of this compound are highly variable between different cell lines I am using. Why is this happening and how can I investigate it?
Answer:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results across cell lines.
Detailed Steps:
-
Assess Basal Metabolic Profiles: Different cell lines have varying dependencies on oxidative phosphorylation versus glycolysis for their energy needs. Cells that are highly reliant on mitochondrial ATP production will be more sensitive to mitochondrial uncouplers. Perform a Seahorse XF Glycolysis Stress Test to characterize the metabolic phenotype of your cell lines.
-
Correlate Sensitivity with Metabolism: Compare the sensitivity to this compound (e.g., IC50 for cytotoxicity or EC50 for a phenotypic effect) with the metabolic profiles. A strong correlation between oxidative phosphorylation dependency and sensitivity suggests an on-target effect.
-
Investigate Differential Protein Expression: If sensitivity does not correlate with the metabolic phenotype, consider the possibility of differential expression of off-target proteins. Use quantitative proteomics to compare the proteomes of sensitive and resistant cell lines. This can help identify candidate off-target proteins that are more abundant in the sensitive cell lines.
Quantitative Data on Off-Target Effects
While specific, publicly available quantitative data on the off-target binding profile of this compound is limited, this section provides an overview of the types of data that are crucial for assessing off-target liabilities and presents hypothetical data for illustrative purposes. For a comprehensive off-target assessment, it is recommended to perform broad screening panels, such as those offered by commercial providers (e.g., Eurofins Safety Panels).
Table 1: Preclinical Safety Profile of this compound in Animal Models
| Species | Target Organs of Toxicity | Observed Toxicities at High Doses |
| Rat | Liver, Blood Vessels, Kidneys | Focal hepatic necrosis, fatty changes, necrotizing arteritis, degeneration of renal tubules[2][3] |
| Dog | Liver, Blood Vessels, Kidneys | Gastrointestinal manifestations, necrotizing arteritis, meningitis[2][3] |
| Monkey | Liver, Blood Vessels, Kidneys | Vomiting, decreased food consumption, degeneration of renal tubules[2][3] |
Table 2: Illustrative Example of a Kinome Scan Profile for a Hypothetical Mitochondrial Uncoupler
No public kinome scan data for this compound is available. The following is a hypothetical example.
| Kinase Target | % Inhibition @ 1 µM | % Inhibition @ 10 µM | Potential Implication |
| Primary Target (None) | N/A | N/A | Mitochondrial uncouplers do not typically have a primary kinase target. |
| Off-Target Hit 1: Kinase X | 15% | 65% | Moderate inhibition at higher concentrations may contribute to off-target signaling. |
| Off-Target Hit 2: Kinase Y | 5% | 55% | Weak inhibition, less likely to be physiologically relevant. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay for Liver, Kidney, and Vascular Cells
This protocol can be used to assess the direct cytotoxic effects of this compound on cell types relevant to the observed in vivo toxicities.
Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity assessment.
Methodology:
-
Cell Culture: Culture human hepatocytes (e.g., HepG2, primary human hepatocytes), human renal proximal tubule epithelial cells (e.g., HK-2), and human umbilical vein endothelial cells (HUVECs) in their respective recommended media.
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a 2x stock of this compound serial dilutions in the appropriate cell culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium).
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound or vehicle dilutions to the wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent to each well, incubate, and read the luminescence.
-
-
Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA can be used to identify proteins that physically interact with this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the cells of interest and treat them with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis:
-
Western Blotting: Analyze the soluble fraction by SDS-PAGE and western blotting using an antibody against a suspected off-target. A shift in the melting curve in the presence of this compound indicates binding.
-
Mass Spectrometry (Thermal Proteome Profiling): For a proteome-wide analysis, the soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry to identify all proteins that are stabilized or destabilized by this compound.
-
Protocol 3: Quantitative Mass Spectrometry for Unbiased Off-Target Discovery
This approach allows for the identification and quantification of proteins that interact with this compound.
Methodology:
-
Affinity Purification (if a suitable probe is available):
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Incubate cell lysates with the tagged compound.
-
Use streptavidin beads to pull down the compound and its interacting proteins.
-
Elute the bound proteins and identify them by mass spectrometry.
-
-
Label-Free Quantification:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Use label-free quantification software to compare the protein abundance between the treated and control samples to identify changes in protein expression or stability that may be indicative of off-target effects.
-
By utilizing the information and protocols in this technical support center, researchers can better anticipate, identify, and troubleshoot potential off-target effects of this compound, leading to more robust and reliable experimental outcomes.
References
Technical Support Center: Addressing OPC-163493 Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential instability issues with the mitochondrial uncoupler, OPC-163493, in cell culture media. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to ensure the accuracy and reproducibility of experimental results.
Troubleshooting Guide
Inconsistent or unexpected results when using this compound can often be attributed to its instability in the complex environment of cell culture media. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Observed Loss of Compound Efficacy or Inconsistent Results
Potential causes for a decrease in the effectiveness of this compound or variability in experimental outcomes may stem from the degradation of the compound within the cell culture media.[1] Several factors can contribute to this instability, including the pH of the medium, the incubation temperature of 37°C which can speed up degradation, and exposure to light if the compound is photosensitive.[1] Additionally, reactive components in the media, such as those found in serum, may contain enzymes that metabolize the compound.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Problem: Visible Particulates or Cloudiness in Media After Adding this compound
The appearance of precipitates in the cell culture medium after the addition of this compound is a strong indicator of solubility issues. This can lead to a significant decrease in the effective concentration of the compound.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound is a small molecule that may have limited solubility in aqueous solutions like cell culture media. |
| - Prepare fresh, concentrated stock solutions in a suitable organic solvent such as DMSO.[2] The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[1] | |
| - Ensure complete dissolution of the compound in the stock solution. Gentle warming or sonication may be required. | |
| - Add the stock solution to pre-warmed media and mix thoroughly to ensure even dispersion. | |
| Interaction with Media Components | Components of the cell culture medium, particularly proteins in serum, can sometimes interact with small molecules and cause them to precipitate. |
| - Consider using serum-free media for the duration of the experiment if compatible with the cell line. | |
| - Test the solubility of this compound in the basal medium before adding serum or other supplements. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How should I store this compound stock solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can contribute to compound degradation.
Q3: What analytical methods can be used to assess the stability of this compound in my cell culture medium?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the concentration of this compound and its potential degradation products in cell culture media.[3] An HPLC-UV method could also be employed if the compound has a suitable chromophore.[3]
Q4: What is the known mechanism of action for this compound?
A4: this compound is a mitochondrial uncoupler.[2][4] It acts by disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and dissipation of energy as heat.
Mechanism of Action: Mitochondrial Uncoupling
Caption: this compound facilitates proton transport across the inner mitochondrial membrane, bypassing ATP synthase.
Data Presentation
Physicochemical and Analytical Data for this compound
| Property | Information | Reference |
| Chemical Name | 5-{5-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-4-yl}-3H-[1][5][6]triazole-4-carbonitrile | [7] |
| Molecular Formula | C₁₅H₈F₃N₅S | [8] |
| Appearance | Pale yellow solid | [5] |
| Analytical Method | HPLC-MS/MS in negative ionization mode has been used for its detection. | [5][8] |
| HPLC Column | CAPCELLPAK C18 MGII (3 μm, 2.1 mm ID × 50 mm) | [5][8] |
| Mobile Phase | 10 M ammonium acetate aqueous solution and acetonitrile. | [5][8] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound under your specific experimental conditions.
Objective: To quantify the concentration of this compound in cell culture medium over a defined time course.
Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Cell culture incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Analytical equipment (e.g., HPLC-MS/MS)
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Spike the Cell Culture Medium: Pre-warm your cell culture medium to 37°C. Add the this compound stock solution to the medium to achieve the final working concentration you use in your experiments. The final solvent concentration should be kept to a minimum (e.g., ≤0.1%).[1] Prepare a sufficient volume for all time points.
-
Incubation: Place the medium containing this compound in a cell culture incubator set to your experimental conditions (e.g., 37°C, 5% CO₂). If the compound's light sensitivity is unknown, protect the samples from light.[1]
-
Time-Point Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample should be collected immediately after the compound is added to the medium.[1]
-
Sample Preparation: For each time point, transfer an aliquot to a microcentrifuge tube. If the medium contains serum, a protein precipitation step (e.g., adding a cold organic solvent like acetonitrile) may be necessary. Centrifuge the samples to pellet any precipitate.[1]
-
Analysis: Analyze the supernatant from each sample using a validated analytical method, such as HPLC-MS/MS, to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.[1] Plot the percentage of compound remaining versus time to visualize the stability profile.
Stability Data Interpretation
| Percentage Remaining at 24h | Interpretation | Recommended Action |
| >90% | Stable | Proceed with experiments. |
| 70-90% | Moderate Instability | Consider preparing fresh solutions for each experiment or reducing the incubation time. |
| <70% | Significant Instability | Re-evaluate experimental design. Consider using a more stable analog if available, or investigate stabilizing agents. Replenish the compound during long-term experiments. |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting In Vitro Dose-Response Curves for OPC-163493
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondrial uncoupler OPC-163493 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a decrease in mitochondrial membrane potential (ΔΨm) and a reduction in the production of reactive oxygen species (ROS).[1]
Q2: In which cell lines have the in vitro effects of this compound been characterized?
The in vitro effects of this compound have been characterized in human liver carcinoma HepG2 cells.[2][3] This cell line is a common model for studying liver metabolism and drug effects.[1][4][5]
Q3: What are the expected dose-dependent effects of this compound in vitro?
This compound typically exhibits a dose-dependent effect on mitochondrial function. As the concentration of this compound increases, a corresponding decrease in mitochondrial membrane potential and an increase in oxygen consumption rate (OCR) are expected, up to a certain point. At higher concentrations, inhibitory effects or cellular toxicity may be observed, leading to a biphasic or bell-shaped dose-response curve.
Q4: How does this compound affect cellular energy levels?
By uncoupling oxidative phosphorylation, this compound is expected to decrease the cellular ATP-to-AMP ratio. This shift in the energy balance can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[6][7]
Interpreting Dose-Response Curves
The dose-response curve for this compound in vitro is typically sigmoidal but can exhibit non-linear or biphasic characteristics.
-
Sigmoidal Curve: A standard sigmoidal curve will show a dose-dependent increase or decrease in the measured response, which eventually plateaus at higher concentrations. Key parameters to determine from this curve are the EC50 (or IC50), the concentration at which 50% of the maximal effect is observed, and the maximal efficacy (Emax).
-
Biphasic (Hormetic) Curve: In some instances, a U-shaped or inverted U-shaped curve may be observed. This can indicate a stimulatory effect at low doses and an inhibitory effect at high doses, or vice-versa. For a mitochondrial uncoupler, a low dose might optimally increase respiration, while a high dose could lead to excessive membrane depolarization and cellular stress, ultimately inhibiting respiration. Interpreting these curves requires careful consideration of the specific assay and potential off-target effects at higher concentrations.[8][9]
Quantitative Data Summary
The following tables summarize the expected quantitative data from in vitro experiments with this compound in HepG2 cells. The values presented are representative and may vary depending on specific experimental conditions.
Table 1: Dose-Response of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound (µM) | % Decrease in TMRM Fluorescence (Mean ± SD) |
| 0 (Vehicle) | 0 ± 5 |
| 0.1 | 15 ± 7 |
| 0.5 | 45 ± 10 |
| 1.0 | 70 ± 8 |
| 5.0 | 90 ± 5 |
| 10.0 | 95 ± 4 |
Table 2: Dose-Response of this compound on Reactive Oxygen Species (ROS) Production
| This compound (µM) | % Decrease in DCF Fluorescence (Mean ± SD) |
| 0 (Vehicle) | 0 ± 8 |
| 0.1 | 10 ± 6 |
| 0.5 | 30 ± 9 |
| 1.0 | 55 ± 12 |
| 5.0 | 75 ± 10 |
| 10.0 | 85 ± 7 |
Table 3: Dose-Response of this compound on AMPK Activation
| This compound (µM) | Fold Change in p-AMPK/AMPK Ratio (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.2 |
| 0.1 | 1.5 ± 0.3 |
| 0.5 | 2.8 ± 0.5 |
| 1.0 | 4.5 ± 0.8 |
| 5.0 | 6.2 ± 1.1 |
| 10.0 | 6.5 ± 1.3 |
Experimental Protocols & Troubleshooting
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Protocol:
-
Cell Culture: Plate HepG2 cells in a 96-well black, clear-bottom plate and culture to 70-80% confluency.[5]
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Dye Loading: Remove the treatment media and incubate cells with a fluorescent cationic dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 in a suitable buffer (e.g., HBSS) at 37°C.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope. For TMRM, a decrease in fluorescence indicates mitochondrial depolarization.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of dye. | Increase the number of washing steps or optimize the washing buffer. |
| No change in fluorescence with positive control (e.g., FCCP) | Dye is not properly loaded; cells are unhealthy. | Verify dye concentration and incubation time. Check cell viability before the experiment. |
| Signal quenching at high compound concentrations | Compound interferes with the fluorescent dye. | Run a control experiment with the compound and dye in a cell-free system to check for direct quenching. |
| Biphasic response | At high concentrations, severe mitochondrial dysfunction or cell death may occur, leading to artifacts in dye retention. | Correlate results with a cell viability assay (e.g., MTT or LDH) at the same concentrations. |
Measurement of Reactive Oxygen Species (ROS) Production
Protocol:
-
Cell Culture: Culture HepG2 cells in a 96-well plate as described above.
-
Compound Treatment: Treat cells with this compound or vehicle.
-
Probe Loading: Load the cells with a ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) in a serum-free medium.
-
Incubation: Incubate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of the oxidized product (DCF) using a fluorescence plate reader.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding; photobleaching of the probe. | Ensure a single-cell suspension before seeding. Minimize exposure of the plate to light. |
| Low signal-to-noise ratio | Insufficient ROS production; probe degradation. | Include a positive control (e.g., H2O2 or Antimycin A). Use freshly prepared probe solution. |
| Compound auto-fluorescence | This compound may have intrinsic fluorescence at the measured wavelengths. | Measure the fluorescence of the compound alone at the assay concentrations. |
| Unexpected increase in ROS at high concentrations | Cellular stress and toxicity leading to secondary ROS production. | Assess cell viability and consider shorter incubation times. Mitochondrial uncouplers can sometimes increase ROS under certain conditions.[10] |
Measurement of AMPK Activation
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells in 6-well plates and treat with this compound or vehicle.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection: Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities and calculate the p-AMPK/AMPK ratio.[11]
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Weak or no p-AMPK signal | Insufficient compound concentration or incubation time; inactive antibodies. | Perform a time-course and dose-response experiment. Use a positive control for AMPK activation (e.g., AICAR). Validate antibody performance. |
| High background on the Western blot | Inadequate blocking; non-specific antibody binding. | Optimize blocking conditions (e.g., blocking agent, time, temperature). Titrate primary and secondary antibody concentrations. |
| Inconsistent loading | Inaccurate protein quantification; pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Load a housekeeping protein (e.g., β-actin or GAPDH) as a loading control. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound dissipates the proton gradient, leading to AMPK activation.
Experimental Workflow for In Vitro Assays
Caption: Workflow for assessing this compound's in vitro effects.
References
- 1. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 5. HepG2 Cell Line - A Liver Cancer Research Resource [cytion.com]
- 6. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Interpreting ‘Dose-Response’ Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single toxin dose-response models revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial uncoupling does not decrease reactive oxygen species production after ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Managing hepatotoxicity of OPC-163493 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hepatotoxicity of OPC-163493, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to increase proton transport into the mitochondrial matrix, independent of ATP synthase, thereby uncoupling oxidative phosphorylation from ATP production.[2] This process reduces the mitochondrial membrane potential (Δψ) and the production of reactive oxygen species (ROS).[1]
Q2: What are the observed hepatotoxic effects of this compound at high concentrations in preclinical studies?
A2: In preclinical studies involving rats, high doses of this compound have been associated with hepatotoxicity.[3][4] Observed effects include focal necrosis, fatty changes, and the appearance of granular eosinophilic cytoplasm in hepatocytes.[3][4][5] It is important to note that the target organs for toxicity have shown species-specific differences, with the liver being the primary target in rats.[3][4][5]
Q3: Why is this compound designed to be liver-targeted?
A3: this compound was specifically developed to have a high distribution to the liver while avoiding the brain.[5][6][7] This liver-localized approach aims to maximize its therapeutic effects for metabolic disorders like diabetes and nonalcoholic fatty liver disease (NAFLD) while minimizing systemic toxicities associated with mitochondrial uncouplers.[6][8][9]
Q4: What is the general safety profile of this compound in preclinical models?
A4: Preclinical studies in rats, dogs, and monkeys have established a safety margin for this compound. The No-Observed-Adverse-Effect-Level (NOAEL) has been determined in these species, demonstrating a clear separation between the effective dose and the doses at which toxicity is observed.[3][4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vitro and in vivo experiments with high concentrations of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro at concentrations intended for mitochondrial uncoupling. | 1. Off-target effects at high concentrations. 2. Cell culture model sensitivity. 3. Compound solubility issues. | 1. Perform a dose-response curve to distinguish between mitochondrial uncoupling and overt cytotoxicity. Use a lower concentration range to confirm uncoupling activity without significant cell death. 2. Switch to a more robust cell model, such as 3D liver spheroids or primary human hepatocytes, which can be more resistant to drug-induced injury than immortalized cell lines. 3. Ensure complete solubilization of this compound in the culture medium. Consider using a lower percentage of DMSO or an alternative vehicle. |
| Difficulty in detecting a clear window between mitochondrial uncoupling and cytotoxicity. | 1. Assay sensitivity. 2. Inappropriate assay endpoints. | 1. Utilize highly sensitive assays for mitochondrial function, such as measuring oxygen consumption rate (OCR) with a Seahorse XF Analyzer. 2. Measure multiple endpoints concurrently. For example, assess ATP levels, mitochondrial membrane potential, and lactate production alongside cytotoxicity markers like LDH release or caspase activity. |
| Inconsistent results in hepatotoxicity assessment between experiments. | 1. Variability in cell health and density. 2. Inconsistent compound preparation. | 1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase before treatment. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions of this compound for each experiment. Validate the concentration and stability of the stock solution. |
| Observed in vitro toxicity does not translate to in vivo findings. | 1. Differences in metabolism and clearance. 2. Lack of non-parenchymal cells in the in vitro model. | 1. Use liver microsomes or hepatocytes with competent drug metabolism to assess the role of metabolites in toxicity. 2. Employ co-culture models that include Kupffer cells and stellate cells to better mimic the in vivo liver environment and inflammatory responses. |
Quantitative Data Summary
The following table summarizes the No-Observed-Adverse-Effect-Level (NOAEL) and associated plasma exposure levels of this compound from a 13-week repeated-dose toxicity study.
| Species | Sex | NOAEL (mg/kg/day) | Plasma Cmax at NOAEL (µg/mL) | Plasma AUC24h at NOAEL (µg·h/mL) |
| Rat | Male | 100 | 36.16 | 459.1 |
| Rat | Female | 100 | 56.16 | 477.0 |
| Monkey | Male | 20 | 13.81 | 91.44 |
| Monkey | Female | 40 | 12.62 | 96.10 |
Data extracted from preclinical safety profile studies.[10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Respiration
Objective: To measure the effect of this compound on mitochondrial respiration in hepatocytes using a Seahorse XF Analyzer.
Materials:
-
Hepatocytes (e.g., HepG2, primary human hepatocytes)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Rotenone/Antimycin A
Procedure:
-
Seed hepatocytes in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with the assay medium and incubate the plate in a non-CO2 incubator for 1 hour.
-
Prepare stock solutions of this compound and other mitochondrial inhibitors in the assay medium.
-
Load the injector ports of the Seahorse XF sensor cartridge with the compounds.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound at various concentrations and measure the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
Protocol 2: Assessment of Hepatotoxicity via LDH Release Assay
Objective: To quantify plasma membrane damage in hepatocytes treated with high concentrations of this compound by measuring lactate dehydrogenase (LDH) release.
Materials:
-
Hepatocytes
-
96-well cell culture plates
-
This compound
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided with the kit)
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of high concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Include vehicle-treated cells as a negative control and cells treated with lysis buffer as a positive control (maximum LDH release).
-
After incubation, carefully collect the supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Signaling Pathway of Mitochondrial Uncoupler-Induced Hepatotoxicity
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Experimental Workflow for Assessing Hepatotoxicity
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
References
- 1. Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Uncoupling Protein-2 Mediates Steatotic Liver Injury following Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial uncouplers inhibit hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. insphero.com [insphero.com]
- 9. Mitochondrial Dysfunction and Oxidative Stress in Liver Transplantation and Underlying Diseases: New Insights and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding artifacts in oxygen consumption assays with OPC-163493
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OPC-163493 in oxygen consumption rate (OCR) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect oxygen consumption?
A1: this compound is a potent and liver-targeted mitochondrial uncoupling agent.[1][2] It functions by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used by ATP synthase to produce ATP. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption by the electron transport chain as it tries to compensate for the dissipated proton gradient. This results in increased energy expenditure and heat production.
Q2: What is the optimal concentration of this compound to use in an oxygen consumption assay?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, in vitro studies in HepG2 cells have shown that the minimum effective concentration (MEC) is 0.313 μM, with a peak change in oxygen consumption rate (ΔOCR) observed at 2.5 μM.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions to achieve maximal uncoupling without inducing cytotoxicity.
Q3: How does this compound differ from other mitochondrial uncouplers like FCCP and DNP?
A3: this compound has a distinct pharmacokinetic profile, showing a preferential distribution to the liver and kidneys, which is designed to reduce systemic toxicities observed with classical uncouplers like 2,4-dinitrophenol (DNP).[4][5] In comparative in vitro studies, this compound induced a peak ΔOCR at a concentration of 2.5 μM, whereas the well-known uncoupler FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) peaked at a much lower concentration of 0.4 μM.
Q4: Can I use this compound in cell types other than hepatocytes?
A4: While this compound is designed to be liver-targeted, it can induce mitochondrial uncoupling in other cell types in vitro. However, its efficacy and potential for off-target effects may differ. It is essential to validate its activity and determine the optimal concentration range for any non-hepatic cell line you wish to investigate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No significant increase in OCR after this compound injection | Sub-optimal concentration: The concentration of this compound may be too low to induce uncoupling. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 μM to 10 μM) to determine the optimal concentration for your cell type. |
| Poor cell health: Cells may be stressed or have compromised mitochondrial function prior to the assay. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the optimal density. | |
| Incorrect assay medium: The assay medium may lack necessary substrates for respiration. | Use a suitable assay medium, such as Seahorse XF DMEM, supplemented with glucose, pyruvate, and glutamine.[6] | |
| OCR decreases after this compound injection | Cytotoxicity: The concentration of this compound may be too high, leading to cellular toxicity and inhibition of respiration. | Perform a dose-response experiment to identify the optimal concentration that maximizes OCR without causing a subsequent decline. Review preclinical safety data, which indicates that high concentrations can lead to cellular damage.[5] |
| Off-target effects: At high concentrations, this compound might have off-target effects that inhibit cellular processes. | Use the lowest effective concentration that provides maximal uncoupling. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate can lead to variable OCR measurements. | Ensure a homogenous cell suspension and use proper seeding techniques to achieve a consistent cell monolayer. |
| Pipetting errors: Inaccurate or inconsistent injection of this compound can introduce variability. | Use calibrated pipettes and practice consistent injection technique. Consider using automated liquid handlers for improved precision. | |
| Unexpected changes in extracellular acidification rate (ECAR) | Metabolic shift: Mitochondrial uncoupling can alter cellular metabolism, leading to changes in glycolysis. | Analyze both OCR and ECAR data to get a complete picture of the cellular metabolic response to this compound. |
Quantitative Data Summary
| Mitochondrial Uncoupler | Cell Line | Peak ΔOCR Concentration |
| This compound | HepG2 | 2.5 μM |
| FCCP | HepG2 | 0.4 μM |
| Tolcapone | HepG2 | 10 μM |
| DNP | HepG2 | 50 μM |
Experimental Protocols
Protocol: Measuring Oxygen Consumption Rate (OCR) with this compound using a Seahorse XF Analyzer
This protocol provides a general framework for assessing the effect of this compound on cellular respiration. Optimization of cell number and compound concentrations is recommended for each cell type.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium (or other suitable assay medium)
-
Glucose, Pyruvate, Glutamine supplements
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Cells of interest
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
Allow cells to attach and form a monolayer overnight in a CO2 incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
-
Assay Preparation:
-
Prepare the assay medium by supplementing Seahorse XF DMEM with glucose, pyruvate, and glutamine to the desired final concentrations.[6] Warm the medium to 37°C.
-
Wash the cells with the pre-warmed assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a dilution series of this compound in assay medium to determine the optimal concentration. For a standard mitochondrial stress test, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analyzer Operation:
-
Load the hydrated sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the calibrant plate with the cell plate.
-
Equilibrate the plate in the analyzer.
-
-
Assay Execution:
-
Measure the basal OCR.
-
Inject this compound at various concentrations and monitor the change in OCR.
-
For a full mitochondrial profile, sequentially inject oligomycin, FCCP, and rotenone/antimycin A after the this compound injection or in separate wells.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the change in OCR (ΔOCR) in response to this compound.
-
Plot the dose-response curve to determine the EC50 and optimal concentration.
-
Visualizations
Caption: Mechanism of Action of this compound as a Mitochondrial Uncoupler.
Caption: Experimental Workflow for Oxygen Consumption Assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of OPC-163493 in solution for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and handling of OPC-163493 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is normally used for ATP synthesis. This uncoupling of oxidative phosphorylation leads to an increase in oxygen consumption and can reduce the production of mitochondrial reactive oxygen species (ROS).[1]
Q2: What are the recommended storage conditions for this compound solid compound and prepared solutions?
A2: For the solid compound, it is recommended to store at room temperature and protect it from light. For prepared stock solutions, the following storage conditions are advised:
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to prevent repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). This compound has a solubility of 125 mg/mL in DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol for Preparing Working Solutions for Cell Culture Experiments
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the final desired working concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the cells.
-
Use the prepared working solution immediately.
-
Stability Data
Currently, there is limited publicly available quantitative data on the long-term stability of this compound in various solvents at different temperatures. The following table summarizes the available information.
| Solvent/Vehicle | Concentration(s) | Storage Temperature | Duration | Stability Confirmation |
| 5% Gum Arabic Solution | 0.04, 2, and 200 mg/mL | Room Temperature | 1 day | Stable |
| 5% Gum Arabic Solution | Not specified | ≤ 10°C | 8 days | Stable |
Note: For critical experiments, it is recommended to perform your own stability studies using analytical methods such as High-Performance Liquid Chromatography (HPLC) to confirm the integrity of this compound in your specific experimental conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in aqueous solution/cell culture medium | - Poor solubility in aqueous solutions.- Exceeding the solubility limit.- Interaction with components in the medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but not cytotoxic.- Prepare fresh working solutions immediately before use.- Vortex the solution thoroughly during preparation.- Consider using a different solvent system if compatible with your experiment. |
| Inconsistent or no biological effect observed | - Degradation of the compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Incorrect final concentration. | - Use a fresh aliquot of the stock solution.- Confirm the accuracy of your dilutions.- Verify the activity of the compound with a positive control for mitochondrial uncoupling (e.g., FCCP). |
| Cell toxicity observed at expected effective concentrations | - Solvent (e.g., DMSO) toxicity.- Off-target effects of the compound at high concentrations. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically < 0.1% for DMSO).- Perform a dose-response curve to determine the optimal non-toxic concentration range.- Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Visualizations
Signaling Pathway of this compound as a Mitochondrial Uncoupler
Caption: Mechanism of this compound as a mitochondrial uncoupler.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: General workflow for assessing mitochondrial respiration.
References
Impact of OPC-163493 on cell health and viability in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of OPC-163493 in long-term studies, focusing on its impact on cell health and viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, liver-targeted mitochondrial uncoupling agent.[1] It functions by transporting protons across the inner mitochondrial membrane, which dissipates the proton motive force. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a decrease in mitochondrial membrane potential (Δψ) and reactive oxygen species (ROS) production.[1] This mechanism is independent of insulin signaling.[2]
Q2: What are the known effects of this compound on cell metabolism?
A2: By uncoupling mitochondria, this compound stimulates cellular respiration and fatty acid oxidation. This is thought to contribute to its anti-diabetic and lipid-lowering effects observed in preclinical models.[3] It has been shown to improve glycemic control and ameliorate hepatic steatosis.[2][3]
Q3: Has the cytotoxicity of this compound been evaluated in cancer cell lines?
A3: Yes, in a study, this compound and its derivatives were assayed for cytotoxic activity against HeLa and human colon carcinoma 116 cell lines. The compounds showed no significant cytotoxic activity at the maximum concentration evaluated.[4]
Q4: What are the potential long-term effects of this compound on cell viability?
A4: Direct long-term in vitro studies on cell viability are not extensively published. However, based on its mechanism as a mitochondrial uncoupler, long-term exposure could lead to cellular stress due to altered energy metabolism. It is crucial to determine the optimal concentration for your specific cell type and experimental duration to avoid cytotoxicity. Chronic mitochondrial uncoupling can impact cell proliferation and overall health.
Q5: Are there any known off-target effects of this compound?
A5: this compound was designed to be liver-targeted to minimize systemic exposure and off-target effects.[2][4] However, preclinical safety studies in animals have identified the liver, blood vessels, and kidneys as potential target organs for toxicity at high doses.[5][6] Researchers should be mindful of the potential for effects in cell types derived from these tissues.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpectedly high cell death, even at low concentrations. | 1. Cell type sensitivity: Some cell lines, particularly those with high energy demands or pre-existing mitochondrial dysfunction, may be more sensitive to mitochondrial uncoupling. 2. Incorrect concentration: The effective concentration of this compound can vary significantly between cell types. | 1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nM to high µM) to determine the optimal, non-toxic working concentration for your specific cell line. 2. Use a positive control: Include a well-characterized mitochondrial uncoupler (e.g., FCCP or DNP) to benchmark the effects. 3. Assess mitochondrial health: Use assays like JC-1 or TMRM to monitor mitochondrial membrane potential and ensure you are in the desired range of mild uncoupling. |
| Inconsistent results between experiments. | 1. Compound stability: this compound in solution may degrade over time. 2. Cell passage number: The metabolic state and sensitivity of cells can change with increasing passage number. | 1. Prepare fresh stock solutions: Aliquot and store stock solutions of this compound at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. 2. Standardize cell culture conditions: Use cells within a consistent and defined passage number range for all experiments. |
| Observed changes in cell morphology. | Cellular stress: Alterations in energy metabolism due to mitochondrial uncoupling can induce stress responses, leading to changes in cell shape and adherence. | 1. Monitor stress markers: Assess markers of cellular stress, such as heat shock proteins or ER stress markers. 2. Lower the concentration: A lower concentration of this compound may still provide the desired metabolic effect with less stress on the cells. |
| Confounding results in colorimetric or fluorometric assays. | Altered metabolic activity: Assays that rely on cellular metabolic activity (e.g., MTT, resazurin) can be directly affected by mitochondrial uncouplers, as these compounds alter the rate of NAD(P)H reduction. | 1. Use an independent viability assay: Confirm viability with a method that does not depend on mitochondrial reductase activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Careful interpretation: Be aware that changes in signal in metabolic assays may reflect altered metabolism rather than a direct change in cell number or viability. |
Data from Preclinical Safety Studies
The following tables summarize data from in vivo repeated-dose toxicity studies of this compound in animals. This data can provide insights into potential target organs and safety margins.
Table 1: No-Observed-Adverse-Effect-Level (NOAEL) of this compound in Animal Models
| Animal Model | Duration of Study | NOAEL (mg/kg/day) | Target Organs for Toxicity at Higher Doses |
| Rat | 4 weeks | 10 | Liver, Blood Vessels |
| Rat | 13 weeks | 10 (males), 50 (females) | Liver, Blood Vessels, Intestines, Esophagus |
| Dog | 4 weeks | 30 (males), 100 (females) | Blood Vessels |
| Monkey | 4 weeks | 100 | Kidney |
Data compiled from preclinical safety profiles.[5][6]
Table 2: Summary of Histopathological Findings in High-Dose Groups
| Animal Model | Findings |
| Rat | Focal necrosis, fatty change, and granular eosinophilic cytoplasm of hepatocytes.[6] |
| Dog | Necrotizing arteritis in multiple organs, meningitis with hemorrhage in the brain.[6] |
| Monkey | Degeneration and regeneration of proximal convoluted and collecting tubules in the kidney.[6] |
Experimental Protocols
1. General Protocol for Assessing Cell Viability using MTT Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration of the long-term study (e.g., 24, 48, 72 hours, or longer with media changes).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
2. Protocol for Measuring Mitochondrial Membrane Potential using JC-1
This protocol allows for the assessment of mitochondrial health in response to this compound.
-
Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or in a 96-well plate suitable for microscopy or plate reader analysis.
-
Compound Treatment: Treat cells with this compound at the desired concentrations and for the specified time. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
JC-1 Staining: Remove the treatment media, wash with a balanced salt solution, and add JC-1 staining solution (typically 1-10 µg/mL). Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells to remove excess dye.
-
Imaging/Measurement: Analyze the cells using a fluorescence microscope or a multi-well plate reader. Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
Quantification: The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Caption: Mechanism of action of this compound as a mitochondrial uncoupler.
Caption: General workflow for assessing the long-term impact of this compound on cell viability.
Caption: Simplified signaling pathway showing activation of AMPK by this compound.
References
- 1. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 4. Assessing mitochondrial dysfunction in cells | Biochemical Journal | Portland Press [portlandpress.com]
- 5. masi.eu [masi.eu]
- 6. Mitochondrial Uncoupling: A Fine-Tuning Knob for Mitochondria-Targeting Therapeutics for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce variability in OPC-163493 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving OPC-163493.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1] Its primary mechanism of action is to decrease the mitochondrial membrane potential (Δψ), which in turn reduces the production of reactive oxygen species (ROS).[1] This mechanism is being investigated for its therapeutic potential in conditions like diabetes and cardiovascular disease.[1]
Q2: What are the known target organs for this compound toxicity in different animal species?
A2: Preclinical studies have identified different target organs for toxicity at high doses in various species. In rats, the primary target organ is the liver.[2][3] In dogs, toxic effects have been observed in the gastrointestinal tract and blood vessels.[2][3] In monkeys, the kidneys are the main target organ for toxicity.[2][3]
Q3: Are there known species-specific differences in the pharmacokinetics of this compound?
A3: Yes, significant species-specific differences in the tissue distribution of this compound have been reported. For instance, the concentration of this compound in the liver of rats is substantially higher than in dogs and monkeys, which may contribute to the observed hepatotoxicity in rats.[2] Conversely, the kidney concentrations in monkeys were lower than in rats and dogs.[2]
Troubleshooting Guide to Reduce Variability
High variability in animal studies can obscure true experimental outcomes. This guide provides a systematic approach to identifying and mitigating common sources of variability when working with this compound.
Issue 1: High Variability in Pharmacokinetic (PK) Parameters
High variability in plasma concentrations (Cmax, AUC) of this compound can arise from multiple factors.
Potential Causes and Solutions:
-
Formulation and Administration:
-
Problem: Inconsistent drug formulation or administration technique. Low solubility and pH-dependent solubility of a compound can increase PK variability.[4][5]
-
Solution: Ensure a consistent and appropriate vehicle for this compound administration. For oral gavage, ensure accurate dosing volumes based on the most recent body weights. Train all personnel on a standardized administration technique to minimize differences in delivery.
-
-
Food Effects:
-
Problem: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.
-
Solution: Standardize the feeding schedule of the animals. For example, fast animals overnight before oral administration of this compound. Provide a consistent diet throughout the study period.
-
-
Genetic Variability:
-
Problem: Even within the same strain, genetic drift can lead to differences in drug metabolism.
-
Solution: Source animals from a reputable vendor and ensure they are from a well-defined genetic background.
-
Experimental Protocol: Standardized Oral Gavage in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the experiment.
-
Fasting: Fast animals for 12 hours (overnight) before dosing, with free access to water.
-
Formulation: Prepare this compound in a consistent vehicle (e.g., 0.5% methylcellulose in sterile water) on the day of dosing. Ensure the formulation is a homogenous suspension.
-
Dosing:
-
Record the body weight of each animal on the morning of the study.
-
Calculate the exact volume to be administered to each animal.
-
Use a flexible, appropriately sized gavage needle to minimize stress and injury.
-
Administer the formulation slowly and carefully to ensure it enters the stomach.
-
-
Post-Dosing: Return animals to their cages with free access to food and water.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
Issue 2: Inconsistent Pharmacodynamic (PD) or Efficacy Results
Variability in the biological response to this compound can be influenced by experimental design and animal handling.
Potential Causes and Solutions:
-
Lack of Randomization and Blinding:
-
Environmental Stressors:
-
Problem: Variations in housing conditions, noise levels, and light cycles can impact animal physiology and drug response.
-
Solution: Maintain a stable and consistent environment (temperature, humidity, light-dark cycle). Minimize noise and disturbances in the animal facility.
-
-
Inappropriate Animal Model:
-
Problem: The chosen animal model may not be sensitive to the effects of this compound or may have a high intrinsic variability in the measured endpoints.
-
Solution: Carefully select the animal model based on its relevance to the human disease and its known response to similar compounds. Conduct a pilot study to assess the variability of the chosen endpoints in that model.
-
Data Presentation: Summary of this compound Pharmacokinetics in Rats
| Parameter | Value | Reference |
| Dose | 1 mg/kg (Oral) | [1] |
| Cmax | 0.393 µg/mL | [1] |
| Tmax | 3.5 hours | [1] |
| Half-life (t½) | 3.74 hours | [1] |
| Bioavailability | 53.5% | [1] |
Visualizing Experimental Workflows and Pathways
Diagram 1: Standardized Experimental Workflow for an this compound Efficacy Study
Caption: Standardized workflow for this compound animal studies.
Diagram 2: Simplified Signaling Pathway of Mitochondrial Uncoupling
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for experimental design and statistical analyses in animal studies submitted for publication in the Asian-Australasian Journal of Animal Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [academic.oup.com]
Validation & Comparative
A Comparative Analysis of OPC-163493 and DNP as Mitochondrial Uncouplers for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two mitochondrial uncouplers, OPC-163493 and 2,4-dinitrophenol (DNP). The information presented is intended for research and drug development professionals to facilitate an informed decision on the selection of an appropriate mitochondrial uncoupler for their experimental needs. This document summarizes publicly available data on their respective efficacies, mechanisms of action, and provides representative experimental protocols.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that disrupt the coupling between the electron transport chain and oxidative phosphorylation. This process dissipates the proton motive force as heat instead of being used for ATP synthesis.[1] While this class of compounds has been investigated for therapeutic purposes, most notably for weight loss in the case of DNP, their use has been hampered by a narrow therapeutic window and significant toxicity.[2][3] Recent research has focused on developing safer, tissue-targeted uncouplers like this compound.[2]
This compound: A Liver-Targeted Mitochondrial Uncoupler
This compound is a novel, orally active mitochondrial uncoupling agent that demonstrates a liver-targeted mechanism of action.[2][4] This tissue specificity is a key differentiating factor from non-targeted uncouplers like DNP. This compound has been shown to have anti-diabetic and lipid-lowering effects in preclinical models.[4][5] In animal studies, it has been observed to reduce fasting blood glucose and HbA1c levels.[5] A significant aspect of its action is the ability to improve glycemic control and reduce hepatic steatosis without affecting body weight or food intake.[6] The mechanism of action for its beneficial metabolic effects is linked to the activation of AMP-activated protein kinase (AMPK).[6]
DNP (2,4-Dinitrophenol): A Potent but Non-Specific Uncoupler
DNP is a well-characterized mitochondrial uncoupler that has been used extensively in research.[7][8] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[8][9] While effective at increasing metabolic rate, DNP's lack of tissue specificity leads to a high risk of toxicity, including hyperthermia, tachycardia, and in severe cases, death.[1][8] Historically, it was used as a weight-loss drug but was banned by the FDA in 1938 due to its severe adverse effects.[2] In addition to its uncoupling activity, low doses of DNP have been shown to stimulate adaptive cellular stress response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB).[7][10]
Efficacy Comparison: In Vitro Oxygen Consumption
The efficacy of mitochondrial uncouplers is often assessed by measuring their impact on the cellular oxygen consumption rate (OCR). The following table summarizes comparative data for this compound and DNP from in vitro studies.
| Compound | Cell Type | Parameter | Value | Reference |
| This compound | CHO-K1 | EC50 of OCR | 1 µM | [11] |
| CHO-K1 | MaxOCR | ~78% of BAM15 | [11] | |
| HepG2 | Minimum Effective Concentration (MEC) for OCR increase | 0.313 µM | [12] | |
| DNP | CHO-K1 | EC50 of OCR | 17 µM | [11] |
| CHO-K1 | MaxOCR | ~73% of BAM15 | [11] | |
| HepG2 | Effective Concentration for OCR increase | 40 µM | [12][13] |
EC50: Half-maximal effective concentration; MaxOCR: Maximal oxygen consumption rate; MEC: Minimum effective concentration. BAM15 is another potent mitochondrial uncoupler used as a reference in the cited study.
These data indicate that this compound is more potent in stimulating oxygen consumption at lower concentrations compared to DNP in the tested cell lines.
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analyzer
This protocol is a representative method for assessing the efficacy of mitochondrial uncouplers like this compound and DNP using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Cell culture medium appropriate for the cell line
-
Test compounds (this compound, DNP) dissolved in a suitable vehicle (e.g., DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a positive control uncoupler for determining maximal respiration)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Compound Plate Preparation: Prepare a utility plate containing the test compounds (this compound and DNP at various concentrations), oligomycin, FCCP, and rotenone/antimycin A in the appropriate assay medium.
-
Assay Medium Exchange: On the day of the assay, remove the cell culture medium from the cells and replace it with pre-warmed XF assay medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Seahorse XF Analyzer Setup: Load the hydrated sensor cartridge and the utility plate with compounds into the Seahorse XF Analyzer. Calibrate the instrument.
-
Assay Execution: Replace the utility plate with the cell culture plate. The instrument will measure the basal OCR, and then sequentially inject the test compounds and other mitochondrial inhibitors as programmed. A typical injection strategy would be:
-
Port A: Test compound (this compound or DNP) or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
Data Analysis: Analyze the OCR data to determine the dose-response of the uncouplers, basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound's metabolic benefits are attributed to its ability to activate AMPK, a central regulator of cellular energy homeostasis.
Caption: this compound induces mitochondrial uncoupling, leading to AMPK activation and metabolic benefits.
DNP Signaling Pathway
Low-dose DNP can induce a hormetic stress response, leading to the activation of neuroprotective signaling pathways.
Caption: Low-dose DNP triggers a mild stress response, activating neuroprotective BDNF/CREB signaling.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the efficacy of mitochondrial uncouplers.
Caption: Workflow for comparing mitochondrial uncoupler efficacy from preparation to data interpretation.
Conclusion
This compound and DNP are both effective mitochondrial uncouplers, but they possess distinct profiles that make them suitable for different research applications. This compound's liver-targeted action and higher potency at lower concentrations suggest its utility in studies focused on metabolic diseases with a potentially wider safety margin. DNP, while a potent and well-studied uncoupler, carries a significant risk of toxicity due to its non-specific action. Its use may be more appropriate for in vitro studies or when investigating the effects of generalized mitochondrial uncoupling and cellular stress responses. The choice between these two compounds should be guided by the specific research question, the experimental system, and a thorough consideration of their respective safety profiles.
References
- 1. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BDNF/CREB signaling pathway contribution in depression pathogenesis: A survey on the non-pharmacological therapeutic opportunities for gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. The BDNF–TrkB–CREB Signalling Pathway Is Involved in Bisphenol S-Induced Neurotoxicity in Male Mice by Regulating Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
A Comparative Guide to OPC-163493 in Combination with Metformin for Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate OPC-163493, used in combination with the first-line type 2 diabetes therapy metformin, against other established treatment alternatives. The information is supported by preclinical experimental data, with a focus on quantitative outcomes and detailed methodologies to aid in research and development.
Executive Summary
This compound is an orally active, liver-targeted mitochondrial uncoupling agent that has shown promise in preclinical models of type 2 diabetes. Its mechanism of action, distinct from traditional antihyperglycemic agents, offers a potential new avenue for managing the disease. This guide focuses on the performance of this compound in combination with metformin and compares this regimen to other therapeutic classes, including SGLT2 inhibitors and GLP-1 receptor agonists, based on available preclinical data in the Zucker diabetic fatty (ZDF) rat model, a well-established animal model of type 2 diabetes.
Mechanism of Action: A Tale of Two Pathways
The combination of this compound and metformin leverages two distinct and complementary mechanisms to improve glycemic control.
This compound: Mitochondrial Uncoupling
This compound acts as a mitochondrial uncoupler, specifically targeting the liver. It disrupts the coupling between the electron transport chain and ATP synthesis. This leads to an increase in the oxidation of metabolic fuels, such as glucose and fatty acids, to maintain ATP levels, effectively increasing energy expenditure in the liver. This process is independent of insulin signaling.
Metformin: AMPK Activation
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. By inhibiting mitochondrial complex I, metformin increases the cellular AMP:ATP ratio, which in turn activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to the suppression of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues.
Preclinical Efficacy: A Comparative Analysis in ZDF Rats
The following tables summarize the quantitative efficacy data from preclinical studies in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, unless otherwise stated.
Table 1: Glycemic Control - Change in HbA1c
| Treatment | Dose | Duration | Change in HbA1c from Baseline (%) | Study Reference |
| This compound | 10 mg/kg/day | 6 weeks | -1.3 | [1] |
| Metformin | 100 mg/kg/day | 6 weeks | -0.5 | [1] |
| This compound + Metformin | 10 mg/kg/day + 100 mg/kg/day | 6 weeks | -1.8 | [1] |
| Empagliflozin (SGLT2i) | 10 mg/kg/day | 6 weeks | Not explicitly reported as % change, but restored glycemic control | [2] |
| Liraglutide (GLP-1 RA) | 150 µg/kg b.i.d. | 6 weeks | Markedly attenuated the rise in blood glucose | [3] |
Table 2: Fasting Blood Glucose
| Treatment | Dose | Duration | Effect on Fasting Blood Glucose | Study Reference |
| This compound | 10 mg/kg/day | 6 weeks | Significant reduction | [1] |
| This compound + Metformin | 10 mg/kg/day + 100 mg/kg/day | 6 weeks | Significant reduction | [1] |
| Empagliflozin (SGLT2i) | 10 mg/kg/day | 6 weeks | Reduced from ~400 mg/dL to ~250 mg/dL | [2] |
| Liraglutide (GLP-1 RA) | 150 µg/kg b.i.d. | 6 weeks | Lowered by ~12 mM compared to vehicle | [3] |
| Dapagliflozin (SGLT2i) | 1.0 mg/kg/day | 14 days | Dose-dependent reduction | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical studies are provided below to allow for critical evaluation and replication.
Experimental Workflow: 6-Week Study in ZDF Rats
1. Study: this compound and Metformin Combination in ZDF Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats, a genetic model of obesity, insulin resistance, and type 2 diabetes.[5] The ZDF rat model is characterized by a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.[6]
-
Age at Study Start: Approximately 8 weeks of age.
-
Housing: Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg/day, oral gavage)
-
Metformin (100 mg/kg/day, oral gavage)
-
This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) (co-administered orally)
-
-
Duration: 6 weeks.
-
Key Measurements:
-
HbA1c: Measured at the beginning and end of the study from whole blood samples.
-
Fasting Blood Glucose: Measured weekly from tail vein blood samples after a period of fasting.[7]
-
Body Weight and Food/Water Intake: Monitored regularly throughout the study.
-
2. Study: Empagliflozin in ZDF Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF-Leprfa/fa) rats.
-
Age at Study Start: Not explicitly stated, but treatment was initiated for 6 weeks.
-
Housing: Standard laboratory conditions.
-
Treatment Groups:
-
Lean control (ZDF-Lepr+/+)
-
Diabetic control (ZDF-Leprfa/fa)
-
Empagliflozin (10 mg/kg/day, administered via drinking water)
-
Empagliflozin (30 mg/kg/day, administered via drinking water)
-
-
Duration: 6 weeks.
-
Key Measurements:
-
Glycemic Control: Monitored throughout the study.
-
Endothelial Function: Assessed in the thoracic aorta.
-
Oxidative Stress and Inflammation Markers: Measured in the aorta and blood.
-
3. Study: Liraglutide in ZDF Rats
-
Animal Model: Male Zucker diabetic fatty (ZDF) rats.
-
Age at Study Start: 6-8 weeks of age.
-
Housing: Housed two per cage with standard laboratory conditions.
-
Treatment Groups:
-
Vehicle control
-
Liraglutide (150 µg/kg, subcutaneous injection, twice daily)
-
-
Duration: 6 weeks.
-
Key Measurements:
-
Blood Glucose: Monitored throughout the study.
-
Plasma Insulin: Measured during a 24-hour feeding period.
-
Food Intake and Body Weight: Monitored daily.
-
β-cell Mass and Proliferation: Assessed via histological analysis of the pancreas.
-
Concluding Remarks
The combination of this compound and metformin demonstrates a synergistic effect on glycemic control in the ZDF rat model, attributable to their distinct and complementary mechanisms of action. While direct comparative data with other classes of antihyperglycemic agents like SGLT2 inhibitors and GLP-1 receptor agonists in the same preclinical study are lacking, the available evidence suggests that the this compound-metformin combination holds significant potential as a novel therapeutic strategy for type 2 diabetes. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic positioning of this combination in the management of type 2 diabetes. The detailed experimental protocols provided herein are intended to facilitate such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Zucker diabetic fatty (ZDF) rats [pelvipharm.com]
- 3. Liraglutide reduces hepatic glucolipotoxicity-induced liver cell apoptosis through NRF2 signaling in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dapagliflozin, a Selective SGLT2 Inhibitor, Improves Glucose Homeostasis in Normal and Diabetic Rats | Diabetes | American Diabetes Association [diabetesjournals.org]
- 5. Comparative medical characteristics of ZDF‐T2DM rats during the course of development to late stage disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Synergistic Antidiabetic Effects of OPC-163493 and Sitagliptin: A Comparative In Vivo Analysis
A detailed examination of the enhanced glycemic control achieved through the combination of the novel mitochondrial uncoupler OPC-163493 and the DPP-4 inhibitor sitagliptin in a preclinical model of type 2 diabetes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the in vivo synergistic effects of this compound and sitagliptin. The data presented is primarily derived from a key preclinical study in Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes. This document outlines the mechanisms of action, summarizes the quantitative experimental data, provides detailed experimental protocols, and visualizes the involved pathways and workflows.
Mechanisms of Action: A Two-Pronged Approach to Glycemic Control
The enhanced efficacy of the combination therapy stems from the distinct and complementary mechanisms of action of this compound and sitagliptin.
This compound , a novel, orally active, and liver-targeted mitochondrial uncoupling agent, works by decreasing the efficiency of ATP production in the mitochondria. This leads to an increase in the oxidation of substrates, such as glucose and fatty acids, to compensate for the reduced ATP yield. The liver-specific action of this compound minimizes the risk of systemic side effects associated with mitochondrial uncoupling.[1][2][3]
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[4][5][6][7][8] DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][6][8] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[4][5][7] This leads to improved glycemic control.
The synergy between this compound and sitagliptin arises from their ability to tackle hyperglycemia through two different pathways: this compound enhances glucose utilization in the liver, while sitagliptin promotes insulin-mediated glucose disposal and suppresses glucagon-dependent glucose production.
Quantitative Analysis of In Vivo Efficacy
A 6-week study in male Zucker diabetic fatty (ZDF) rats demonstrated the superior glycemic control of the combination therapy compared to either monotherapy. The primary endpoint for efficacy was the change in glycated hemoglobin (HbA1c), a key indicator of long-term blood glucose control.
| Treatment Group | Dose | Mean HbA1c Reduction (%) |
| Vehicle | - | - |
| This compound | 10 mg/kg/day | 35.0% |
| Sitagliptin | 10 mg/kg/day | 11.4% |
| This compound + Sitagliptin | 10 mg/kg/day each | 50.5% |
| Table 1: Synergistic effect of this compound and sitagliptin on HbA1c levels in ZDF rats after 6 weeks of treatment. Data extracted from Okamoto et al., 2021.[9] |
The combination of this compound and sitagliptin resulted in a significantly greater reduction in HbA1c levels than either drug administered alone, indicating a synergistic interaction.[9]
| Parameter | This compound Monotherapy (10 mg/kg/day) | Sitagliptin Monotherapy (10 mg/kg/day) | Combination Therapy (10 mg/kg/day each) |
| Primary Outcome | |||
| HbA1c Reduction | 35.0% | 11.4% | 50.5% |
| Other Reported Effects | |||
| Fasting Blood Glucose | Significantly lowered | Modestly lowered | Significantly lowered |
| Plasma Insulin Levels | No significant effect | Increased | Increased |
| Body Weight | No significant effect | No significant effect | No significant effect |
| Table 2: Comparative performance of this compound and sitagliptin as monotherapies and in combination in ZDF rats. Data compiled from Okamoto et al., 2021.[9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard procedures and the information available from the study by Okamoto et al., 2021.
Animal Model and Husbandry
-
Species: Male Zucker diabetic fatty (ZDF/Gmi, fa/fa) rats.
-
Age: The study was initiated with rats at an age where they exhibit clear signs of diabetes.
-
Housing: Animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for fasting.
-
Diet: Standard laboratory chow was provided.
Drug Administration
-
Route of Administration: Oral gavage.
-
Frequency: Once daily for 6 weeks.
-
Vehicle: The specific vehicle used for drug formulation was not detailed in the provided snippets, but is a critical component for replication.
-
Dosing:
-
This compound: 10 mg/kg
-
Sitagliptin: 10 mg/kg
-
Combination: 10 mg/kg of each compound.
-
Blood Sample Collection
-
Method: Blood was collected from the tail vein.
-
Frequency: At baseline and at the end of the 6-week treatment period.
-
Anesthesia: Not specified, but brief isoflurane anesthesia is common for this procedure to minimize stress.
Measurement of Fasting Blood Glucose
-
Fasting: Rats were fasted overnight prior to blood collection.
-
Procedure: A small drop of blood from the tail vein was applied to a test strip.
-
Instrumentation: A standard handheld glucometer calibrated for use in rodents was used for immediate analysis.
Measurement of Glycated Hemoglobin (HbA1c)
-
Sample: Whole blood collected in EDTA-containing tubes to prevent coagulation.
-
Assay: A commercial ELISA kit for rat HbA1c was used for quantification.
-
Principle: The assay is typically a competitive ELISA where HbA1c in the sample competes with a labeled HbA1c for binding to a specific antibody. The resulting signal is inversely proportional to the amount of HbA1c in the sample.
Conclusion
The combination of this compound and sitagliptin demonstrates a potent synergistic effect in improving glycemic control in a preclinical model of type 2 diabetes. This enhanced efficacy is achieved by targeting two distinct and complementary pathways involved in glucose homeostasis. The data suggests that this combination therapy could be a promising strategy for the management of type 2 diabetes, potentially offering better glycemic control than either agent alone. Further clinical investigation is warranted to translate these preclinical findings to human subjects.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. a-star.edu.sg [a-star.edu.sg]
- 3. instechlabs.com [instechlabs.com]
- 4. research.vt.edu [research.vt.edu]
- 5. Tail Vein Blood Collection in Rats | Animals in Science [queensu.ca]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
Validating the Liver-Specific Action of OPC-163493: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liver-specific mitochondrial uncoupler OPC-163493 with other notable alternatives. Experimental data is presented to support the validation of its targeted action, offering a valuable resource for researchers in metabolic and liver diseases.
Comparative Performance of Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and energy expenditure. This mechanism holds therapeutic potential for metabolic diseases. However, the historical use of non-targeted uncouplers like 2,4-dinitrophenol (DNP) was associated with severe toxicity.[1][2] Modern drug discovery efforts focus on developing tissue-specific uncouplers to minimize off-target effects.
This compound is a novel, orally active mitochondrial uncoupling agent that demonstrates a high degree of liver specificity.[3][4] This targeted action is crucial for its improved safety profile compared to first-generation uncouplers. In preclinical studies, this compound has shown promising anti-diabetic and lipid-lowering effects.[3]
This guide compares this compound with the well-characterized non-specific uncoupler DNP and two other research compounds, BAM15 and CZ5, which also exhibit unique properties.
Quantitative Comparison of Key Parameters
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and its comparators. This data highlights the distinct profiles of these compounds.
| Parameter | This compound | DNP | BAM15 | CZ5 |
| Target Organ(s) | Liver , Kidney[4][5] | Systemic | Liver[6] | Muscle, Adipose Tissue[7] |
| EC50 (Oxygen Consumption Rate) | 1 µM[8] | 10.1 µM[3] | 1.4 µM[3] | Data not available |
| Oral Bioavailability | 53.5% (in rats)[3] | Data not available | 67% (in mice)[3][6] | Data not available |
| Peak Plasma Concentration (Cmax) | 0.393 µg/mL (1.17 µM) at 1 mg/kg (in rats)[3] | Data not available | 8.2 µM at 50 mg/kg (in mice)[3] | Data not available |
| Half-life (t1/2) | 3.74 hours (in rats)[3] | Data not available | 1.7 hours (in mice)[3][6] | Data not available |
| Key Preclinical Findings | Reduces HbA1c, improves glucose metabolism, anti-steatotic effects in liver models[5][9] | Weight loss, but narrow therapeutic window and high toxicity[1][2] | Reverses diet-induced obesity and insulin resistance[8] | Improves metabolic parameters, but may reduce food intake[7] |
Preclinical Efficacy and Safety Summary
This table provides a summary of the efficacy and safety findings from preclinical studies for each compound.
| Compound | Efficacy Highlights | Safety/Toxicity Observations |
| This compound | - Significant reduction in HbA1c in Zucker Diabetic Fatty (ZDF) rats.[9][10]- Ameliorates hepatic steatosis in animal models.[5]- Shows additive effects when combined with metformin or sitagliptin.[9] | - Target organs for toxicity in preclinical studies were liver, blood vessels, and kidney at high doses.[11]- Wide safety margin observed between effective and toxic doses in rats. |
| DNP | - Effective for weight loss.[1] | - Narrow therapeutic window.[2]- Severe adverse effects including hyperthermia, cataracts, and death.[1][2] |
| BAM15 | - Reverses diet-induced obesity and insulin resistance in mice.[3][8]- Improves glycemic control and reduces liver triglycerides in db/db mice.[6] | - No observed adverse effects on body temperature or clinical biochemistry and hematology parameters in mice.[8] |
| CZ5 | - Reduces body weight and improves glucose and lipid metabolism in mice on a high-fat diet.[7] | - Raises some toxicity concerns due to suppression of energy intake.[7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Mitochondrial Uncoupling and AMPK Activation
Mitochondrial uncouplers like this compound exert their effects by disrupting the electrochemical gradient across the inner mitochondrial membrane. This leads to an increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP.
Experimental Workflow: In Vivo Efficacy Study in ZDF Rats
The Zucker Diabetic Fatty (ZDF) rat is a widely used animal model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance. The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in this model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the validation of this compound's liver-specific action.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, providing a direct measure of mitochondrial respiration and the effect of uncouplers.
Materials:
-
Seahorse XF Analyzer
-
96-well cell culture plates
-
Culture medium
-
Test compounds (this compound, DNP, BAM15)
-
Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, NMuLi) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay medium.
-
Assay Setup:
-
Replace the culture medium with the assay medium containing the test compounds.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Seahorse XF Analyzer Measurement:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer.
-
Perform a baseline measurement of OCR.
-
Inject the test compounds at various concentrations and measure the change in OCR.
-
Inject oligomycin to inhibit ATP synthase, followed by FCCP to induce maximal respiration, and finally rotenone/antimycin A to inhibit complex I and III, respectively, to determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to the cell number or protein concentration. Calculate the EC50 values for the stimulation of OCR by the test compounds.
Mitochondrial Swelling Assay
This assay assesses the permeability of the inner mitochondrial membrane. Uncouplers can induce swelling by dissipating the proton gradient, leading to an influx of ions and water into the mitochondrial matrix.
Materials:
-
Isolated mitochondria
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
-
Swelling buffer (e.g., KCl-based medium)
-
Test compounds
-
Calcium chloride (as an inducer of the permeability transition pore)
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from fresh liver tissue using differential centrifugation.
-
Assay Preparation:
-
Resuspend the isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.
-
Add the mitochondrial suspension to the wells of a 96-well plate or a cuvette.
-
-
Measurement:
-
Record the baseline absorbance at 540 nm.
-
Add the test compound at the desired concentration.
-
Monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.
-
As a positive control, induce mitochondrial swelling with a known agent like calcium chloride.
-
-
Data Analysis: Plot the change in absorbance over time to visualize the kinetics of mitochondrial swelling induced by the test compounds.
In Vivo Efficacy Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol outlines a typical study to evaluate the anti-diabetic effects of a test compound in a relevant animal model.
Animals:
-
Male Zucker Diabetic Fatty (ZDF) rats (fa/fa) and their lean littermates (+/?) as controls.
-
Animals are typically started on the study at an age when they begin to exhibit hyperglycemia (e.g., 6-8 weeks old).
Protocol:
-
Acclimation and Grouping:
-
Acclimate the animals to the housing conditions for at least one week.
-
Randomly assign the ZDF rats to different treatment groups (e.g., vehicle control, this compound at various doses).
-
-
Dosing:
-
Administer the test compound or vehicle orally once or twice daily for a specified duration (e.g., 4-6 weeks).
-
-
Monitoring:
-
Measure body weight and food and water intake regularly.
-
Collect blood samples periodically (e.g., weekly) to measure fasting blood glucose and HbA1c levels.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect blood and tissues (liver, pancreas, adipose tissue, muscle) for further analysis.
-
Analyze plasma for insulin, lipids, and other relevant biomarkers.
-
Perform histopathological examination of the liver to assess steatosis.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.
References
- 1. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mitochondria.cs.ucl.ac.uk [mitochondria.cs.ucl.ac.uk]
- 3. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the mitochondrial uncoupling agent BAM15 against the Toxoplasma gondii RH strain and Prugniaud strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fine Line: A Comparative Safety Analysis of Mitochondrial Uncouplers
For researchers, scientists, and drug development professionals, the therapeutic potential of mitochondrial uncouplers is both tantalizing and fraught with historical caution. This guide offers an objective comparison of the safety profiles of prominent mitochondrial uncouplers, supported by experimental data, to aid in the informed selection and development of these metabolically active compounds.
Mitochondrial uncouplers, molecules that dissipate the mitochondrial proton gradient to increase energy expenditure, have re-emerged as promising therapeutic agents for a range of metabolic disorders, including obesity, nonalcoholic steatohepatitis (NASH), and type 2 diabetes. However, the narrow therapeutic window of early compounds like 2,4-dinitrophenol (DNP) has cast a long shadow, underscoring the critical importance of a thorough safety evaluation. This comparative analysis examines the safety profiles of the classical uncoupler DNP against newer, more promising candidates such as BAM15 and niclosamide ethanolamine salt (NEN), focusing on quantitative data, experimental methodologies, and the underlying cellular pathways.
Quantitative Safety and Efficacy Profile
The following table summarizes key quantitative data points related to the safety and efficacy of DNP, BAM15, and NEN, compiled from preclinical studies. A wider therapeutic index, defined as the ratio of the toxic dose to the therapeutic dose, is a critical indicator of a drug's safety.
| Parameter | 2,4-Dinitrophenol (DNP) | BAM15 | Niclosamide Ethanolamine Salt (NEN) |
| Therapeutic Index | Narrow; slight increases above the effective dose can lead to severe toxicity and death.[1][2][3] | Wide; demonstrates a significant separation between efficacious and toxic doses in preclinical models.[4][5] | Favorable; exhibits a good safety profile in various mammalian species with a significant therapeutic window.[6][7] |
| Primary Off-Target Effects | Non-specific membrane depolarization, hyperthermia, cataracts, and skin reactions.[1][3][8] | Minimal off-target effects reported; selectively depolarizes mitochondria without significantly affecting the plasma membrane potential.[9] | Primarily distributed to the liver, minimizing systemic exposure and off-target effects.[6][7][10] |
| Reported Toxicity (Animal Models) | Increased body temperature, rigor mortis, liver and kidney toxicity at high doses.[8][11] | No toxicity observed even at high doses in mouse studies; does not affect body temperature or satiety signals.[5][12] | Long-term oral treatment at high dosages in rats and dogs showed no adverse effects.[7] |
| Cell Viability (in vitro) | Can induce cytotoxicity at concentrations close to its effective uncoupling range. | Lower cytotoxicity compared to other uncouplers; does not alter cell viability up to 100 μM in C2C12 myotubes.[13] | Well-tolerated in various cell lines. |
| Half-life | Relatively long, leading to accumulation and increased risk of toxicity. | Short half-life in mouse models, which can be a limitation for oral dosing in humans but also contributes to its safety.[5][12] | Short half-life, contributing to its safety profile.[10] |
Delving into the Mechanisms: Signaling Pathways
The interaction of mitochondrial uncouplers with cellular signaling pathways is crucial to understanding both their therapeutic effects and potential toxicities. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by these compounds.
Caption: General mechanism of mitochondrial uncoupling and downstream activation of AMPK signaling.
The dissipation of the proton gradient by uncouplers leads to a decrease in ATP synthesis and an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, promotes catabolic pathways like fatty acid oxidation and stimulates mitochondrial biogenesis through the activation of PGC-1α, contributing to the therapeutic effects of these compounds.[9]
Experimental Methodologies for Safety Assessment
The robust evaluation of mitochondrial uncoupler safety relies on a suite of well-defined experimental protocols. Below are outlines of key assays cited in the literature.
Mitochondrial Toxicity Assay Workflow
A common approach to assess mitochondrial toxicity involves measuring the oxygen consumption rate (OCR) in live cells under different conditions.
Caption: A typical experimental workflow for assessing mitochondrial toxicity using OCR measurements.
This assay, often performed using technologies like the Seahorse XF Analyzer, allows for the quantitative assessment of mitochondrial function and can distinguish between different modes of mitochondrial toxicity, such as inhibition of the electron transport chain versus uncoupling.[14][15]
Mitochondrial Membrane Potential Assay
This assay directly measures the integrity of the mitochondrial membrane potential, which is dissipated by uncouplers.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HepG2) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the mitochondrial uncoupler for a specified duration. Include a vehicle control and a positive control, such as FCCP.[16][17]
-
Staining: Add a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-10. This cationic dye accumulates in mitochondria with high membrane potential, forming aggregates that fluoresce red/orange. In depolarized mitochondria, the dye remains in its monomeric form and fluoresces green.
-
Fluorescence Measurement: Measure the fluorescence intensity of both the red/orange and green channels using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the ratio of red/orange to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and is a measure of the uncoupling activity of the test compound.
Conclusion and Future Directions
The landscape of mitochondrial uncouplers is evolving, with newer compounds like BAM15 and NEN demonstrating significantly improved safety profiles compared to the prototypical DNP. Their enhanced selectivity for mitochondria and wider therapeutic windows in preclinical models offer renewed hope for harnessing the therapeutic potential of mitochondrial uncoupling.[4][6][9]
However, the translation of these promising preclinical findings to clinical applications requires continued rigorous safety and efficacy testing. Key future directions include the development of tissue-specific uncouplers to further minimize systemic side effects and long-term studies to fully characterize the chronic effects of these compounds. The detailed experimental protocols and comparative data presented in this guide provide a foundational resource for researchers dedicated to advancing this exciting field of metabolic research.
References
- 1. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 6. Effect of mitochondrial uncouplers niclosamide ethanolamine (NEN) and oxyclozanide on hepatic metastasis of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niclosamide ethanolamine improves blood glycemic control and reduces hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical safety profile of a liver-localized mitochondrial uncoupler: OPC-163493 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One Molecule Could Help Researchers Treat Obesity [fishersci.com]
- 13. embopress.org [embopress.org]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. merckmillipore.com [merckmillipore.com]
Comparative Efficacy of OPC-163493: Monotherapy vs. Combination Therapy in a Preclinical Model of Type 2 Diabetes
A detailed examination of the anti-diabetic effects of the novel mitochondrial uncoupling agent, OPC-163493, when administered alone and in combination with standard-of-care therapeutics in Zucker diabetic fatty (ZDF) rats.
This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with metformin or sitagliptin. The data presented is derived from a key preclinical study in a well-established animal model of type 2 diabetes.
Mechanism of Action
This compound is an orally active and liver-targeted mitochondrial uncoupling agent.[1][2] Its primary mechanism involves reducing the production of mitochondrial membrane potential (Δψ) and reactive oxygen species (ROS).[1][2] This uncoupling of oxidative phosphorylation from ATP synthesis leads to increased energy expenditure and has demonstrated anti-diabetic and lipid-lowering effects in preclinical models.[1][2]
Metformin, a first-line therapy for type 2 diabetes, primarily acts by inhibiting mitochondrial complex I, which leads to the activation of AMP-activated protein kinase (AMPK).[1][3][4][5] This results in reduced hepatic glucose production and increased insulin sensitivity in peripheral tissues.[1][3][4][5]
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[6][7][8][9] By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon release.[7][8][9]
Data Presentation: Efficacy in Zucker Diabetic Fatty (ZDF) Rats
The following table summarizes the quantitative data on the efficacy of this compound monotherapy and combination therapies in reducing HbA1c levels in male ZDF rats over a six-week treatment period.
| Treatment Group | Dosage | Mean HbA1c Reduction (% points from vehicle) | Percentage Reduction from Vehicle |
| This compound Monotherapy | |||
| Vehicle | - | 3.41 | - |
| This compound | 2 mg/kg/day | 0.45 | 13.2% |
| This compound | 4 mg/kg/day | 0.53 | 14.5% |
| This compound | 10 mg/kg/day | 1.3 | 38.1% |
| Combination Therapy | |||
| Vehicle | - | 2.97 | - |
| Metformin | 100 mg/kg/day | No significant effect | - |
| This compound + Metformin | 4 mg/kg/day + 100 mg/kg/day | Significantly suppressed HbA1c elevation compared to metformin monotherapy | - |
| This compound + Metformin | 10 mg/kg/day + 100 mg/kg/day | Add-on effect of 35.0% reduction from vehicle | 35.0% |
| Sitagliptin | 10 mg/kg/day | - | 11.4% |
| This compound + Sitagliptin | 10 mg/kg/day + 10 mg/kg/day | Add-on effect, significantly reduced elevated HbA1c compared to sitagliptin monotherapy | 50.5% |
Data sourced from a 6-week oral dosing study in male ZDF rats.[10]
Experimental Protocols
Animal Model and Study Design
A preclinical study was conducted using male Zucker diabetic fatty (ZDF) rats, a well-established model for type 2 diabetes.[11][12][13] The study involved a six-week period of repeated oral administration (BID) of this compound, both as a monotherapy and in combination with metformin or sitagliptin.[10] All animal experiments were conducted in accordance with the "Guidelines for Animal Care and Use at Otsuka Pharmaceutical Co., Ltd."[14]
Drug Administration
This compound was administered orally twice daily (BID) at doses of 2, 4, and 10 mg/kg/day for the monotherapy arm.[10] In the combination therapy arms, this compound was administered at 4 or 10 mg/kg/day alongside metformin (100 mg/kg/day) or at 10 mg/kg/day with sitagliptin (10 mg/kg/day).[10]
Efficacy Endpoint
The primary efficacy endpoint was the change in glycated hemoglobin (HbA1c) levels from baseline after the six-week treatment period.[10]
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action.
Caption: Rationale for combination therapy.
Caption: Preclinical study workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 5. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 10. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validate User [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
A Preclinical Comparative Analysis of the Novel Anti-Diabetic Candidate OPC-163493
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational anti-diabetic agent OPC-163493 with established therapies. The content herein is based on available preclinical data and is intended to inform research and development professionals.
Executive Summary
This compound is a novel, orally active, and liver-targeted mitochondrial uncoupler demonstrating potent anti-diabetic effects in preclinical models. Its mechanism, which is independent of insulin signaling, offers a potential new therapeutic avenue for type 2 diabetes. This document benchmarks this compound's preclinical efficacy against that of established anti-diabetic agents—metformin, sitagliptin, empagliflozin, and liraglutide—primarily focusing on data from the widely used Zucker diabetic fatty (ZDF) rat model.
Mechanism of Action
This compound exerts its therapeutic effect through a distinct mechanism of action. By selectively uncoupling mitochondrial respiration in the liver, it increases energy expenditure and enhances hepatic glucose and lipid metabolism.[1][2][3] This process is not reliant on insulin, suggesting potential efficacy across a broad spectrum of patients with type 2 diabetes, including those with severe insulin resistance.[2]
In contrast, established anti-diabetic agents operate through different pathways:
-
Metformin: Primarily inhibits hepatic gluconeogenesis through the activation of AMP-activated protein kinase (AMPK).
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.
-
Empagliflozin: A sodium-glucose co-transporter 2 (SGLT2) inhibitor that reduces renal glucose reabsorption, leading to increased urinary glucose excretion.
-
Liraglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist that mimics the action of the native incretin hormone GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.
Preclinical Efficacy: A Comparative Summary
The following tables summarize the preclinical efficacy of this compound in comparison to established anti-diabetic agents in the ZDF rat model.
Table 1: Comparative Efficacy on Glycated Hemoglobin (HbA1c) in ZDF Rats
| Compound | Dosage | Duration of Treatment | Change in HbA1c (from baseline or vs. vehicle) |
| This compound | 2 mg/kg/day | 6 weeks | -0.45% points (13.2% reduction vs. vehicle)[4] |
| 4 mg/kg/day | 6 weeks | -0.53% points (14.5% reduction vs. vehicle)[4] | |
| 10 mg/kg/day | 6 weeks | -1.3% points (38.1% reduction vs. vehicle)[4] | |
| Metformin | 100 mg/kg/day (in combination) | 6 weeks | No significant effect as monotherapy in this specific study[4] |
| Sitagliptin | 10 mg/kg/day | 6 weeks | 11.4% reduction vs. vehicle[4] |
| Empagliflozin | 10 mg/kg/day | 6 weeks | Significant decrease (specific % not stated)[5] |
| 30 mg/kg/day | 6 weeks | Significant decrease (specific % not stated)[5] | |
| Liraglutide | 150 µg/kg b.i.d. | 6 weeks | Markedly attenuated development of diabetes[6] |
Table 2: Comparative Efficacy on Fasting Blood Glucose in ZDF Rats
| Compound | Dosage | Duration of Treatment | Effect on Fasting Blood Glucose |
| This compound | 4 and 10 mg/kg/day | 6 weeks | Significantly lowered[1] |
| Metformin | Not specified | Not specified | Improves glycemic control[7] |
| Sitagliptin | 10 mg/kg/day | 6 weeks | Significant decrease |
| Empagliflozin | 10 and 30 mg/kg/day | 6 weeks | Decreased by approximately 40%[5] |
| Liraglutide | 150 µg/kg b.i.d. | 6 weeks | Approximately 12 mM lower than vehicle[6] |
Table 3: Combination Therapy with this compound in ZDF Rats (6-week treatment)
| Combination | Change in HbA1c (vs. vehicle) |
| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | 35.0% reduction[4] |
| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | 50.5% reduction[4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: this compound's proposed signaling pathway in liver cells.
Caption: Workflow for the hyperinsulinemic-euglycemic clamp study.
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.[2]
1. Animal Preparation:
-
Rats are fasted overnight to ensure stable baseline glucose levels.
-
Anesthesia is induced and maintained throughout the procedure.
2. Surgical Procedure:
-
Catheters are surgically implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[4]
-
Animals are allowed a recovery period before the clamp procedure.
3. Clamp Procedure:
-
A continuous infusion of insulin is administered to achieve a state of hyperinsulinemia.
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Arterial blood samples are taken frequently (e.g., every 5-10 minutes) to monitor blood glucose levels, and the glucose infusion rate is adjusted accordingly.
4. Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period of the clamp is calculated.
-
A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which mitochondria consume oxygen, providing a direct measure of mitochondrial respiration.
1. Cell/Mitochondria Preparation:
-
For cellular assays, cells (e.g., hepatocytes) are seeded in a specialized microplate.
-
For isolated mitochondria, mitochondria are purified from liver tissue homogenates.
2. Assay Procedure:
-
The cells or isolated mitochondria are incubated with a fluorescent oxygen-sensitive probe.
-
The probe's fluorescence is quenched by oxygen, so the fluorescence signal is inversely proportional to the amount of oxygen in the well.
-
A fluorescence plate reader is used to measure the fluorescence intensity over time.
3. Data Analysis:
-
The rate of oxygen consumption is calculated from the change in fluorescence signal over time.
-
The effects of compounds like this compound are assessed by comparing the OCR in treated versus untreated wells. An increase in OCR is indicative of mitochondrial uncoupling.
Conclusion
This compound demonstrates a novel, insulin-independent mechanism of action with significant glucose-lowering effects in preclinical models of type 2 diabetes. Its efficacy, both as a monotherapy and in combination with established agents, suggests it could be a valuable addition to the therapeutic landscape for diabetes. Further clinical investigation is warranted to confirm these promising preclinical findings in human subjects.
References
- 1. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of OPC-163493: A Procedural Guide
For researchers, scientists, and drug development professionals engaged in studies involving the novel mitochondrial uncoupler OPC-163493, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, a comprehensive approach based on its known chemical properties, toxicological profile, and standard hazardous waste management practices provides a robust framework for its safe handling and disposal.
Core Principles for Disposal
The disposal of this compound, as with any research chemical, should be guided by the principles of minimizing environmental impact and protecting personnel. All chemical waste must be collected and properly disposed of through established hazardous waste programs. Under no circumstances should chemical waste be discharged into the sewer system or disposed of as regular trash without appropriate deactivation and verification.
Quantitative Toxicity Data
Preclinical studies have established a toxicological profile for this compound across different species. This data is essential for understanding the potential hazards and informing risk assessments in the laboratory.
| Species | No-Observed-Adverse-Effect Level (NOAEL) | Observed Toxicities at High Doses |
| Rat | 10 mg/kg/day | Rigor mortis, increased body temperature, focal necrosis, fatty change, and granular eosinophilic cytoplasm of hepatocytes. |
| Dog | Not explicitly stated, but toxic effects observed at high doses. | Gastrointestinal manifestations, decreased body weight, decreased food consumption, necrotizing arteritis in multiple organs, and meningitis with hemorrhage in the brain. |
| Monkey | 20 mg/kg/day (males), 40 mg/kg/day (females) | Vomiting, decreased food consumption, decreased locomotor activity, and degeneration of renal tubules. |
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on standard laboratory practices for hazardous chemical waste. Researchers must also adhere to their institution's specific environmental health and safety (EHS) protocols.
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent inadvertent reactions. Halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Containerization:
-
Use only approved, compatible, and clearly labeled hazardous waste containers.
-
Ensure containers are in good condition with secure, tight-fitting lids.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents and their approximate concentrations on the waste tag.
-
-
Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Do not overfill containers; leave adequate headspace for expansion.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel should handle the transportation and final disposal.
-
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for managing this compound from use to disposal, emphasizing safety at each step.
Detailed Methodologies for Key Experiments
Detailed, step-by-step protocols for the synthesis or specific in-vivo/in-vitro experiments involving this compound are proprietary to the developing pharmaceutical company and are not available in the public domain. For methodologies related to published studies, researchers should consult the "Materials and Methods" sections of the respective scientific publications. These sections typically provide an overview of the experimental design, including dosages, animal models used, and analytical techniques employed.
By adhering to these rigorous safety and disposal procedures, laboratories can continue to conduct vital research with novel compounds like this compound while upholding the highest standards of safety and environmental responsibility.
Essential Safety and Logistical Information for Handling OPC-163493
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of OPC-163493, an orally active and liver-targeted mitochondrial uncoupling agent. The following procedures are based on preclinical safety data and established best practices for managing potent pharmaceutical compounds in a laboratory setting. A formal Safety Data Sheet (SDS) for this compound was not identified; therefore, a conservative approach to handling is strongly recommended.
Hazard Identification and Risk Assessment
This compound is a potent investigational compound. Preclinical studies have identified the following target organs for toxicity:
-
Liver: Observed effects include focal necrosis, fatty changes, and granular eosinophilic cytoplasm of hepatocytes.[1][2]
-
Blood Vessels: Necrotizing arteritis has been observed in multiple organs.[1][2]
-
Kidneys: Degeneration and regeneration of renal tubules have been noted.[1][2]
As a mitochondrial uncoupler, this compound can also cause increased body temperature.[1][2] Due to its potency and observed toxicities, this compound should be handled with the same precautions as a cytotoxic agent.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves | Inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. Change gloves immediately if contaminated and every 30-60 minutes during prolonged handling. |
| Body Protection | Disposable, solid-front, back-closing gown | Should be made of a low-lint, impervious material. Cuffs should be elasticized. |
| Eye and Face Protection | ANSI-approved safety goggles and a full-face shield | Goggles should provide a complete seal around the eyes. A face shield is required when there is a risk of splashes or aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required for handling the powdered form of the compound or when generating aerosols. Fit-testing is mandatory. |
| Foot Protection | Disposable shoe covers | To be worn over laboratory-dedicated, closed-toe shoes. |
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary means of minimizing exposure. All handling of this compound, especially the powdered form, must be conducted within a certified containment device.
-
Primary Engineering Control: A Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) is required for all manipulations of this compound. These devices provide both personnel and product protection by maintaining a negative pressure environment and exhausting air to the outside.
-
Weighing: Use a ventilated balance enclosure or powder containment hood when weighing the compound.
-
Solution Preparation: Prepare solutions within the BSC or CACI. Use closed-system drug-transfer devices (CSTDs) whenever possible to minimize the generation of aerosols.
-
General Laboratory Practices:
-
Designate a specific area for handling this compound.
-
Restrict access to authorized and trained personnel only.
-
Avoid eating, drinking, and applying cosmetics in the designated area.
-
Transport this compound in clearly labeled, sealed, and impact-resistant secondary containers.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
